B1579892 L-TYROSINE (13C9; 15N)

L-TYROSINE (13C9; 15N)

Cat. No.: B1579892
M. Wt: 191.12
Attention: For research use only. Not for human or veterinary use.
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Description

L-TYROSINE (13C9; 15N) is a useful research compound. Molecular weight is 191.12. The purity is usually 98%.
BenchChem offers high-quality L-TYROSINE (13C9; 15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-TYROSINE (13C9; 15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

191.12

Purity

98%

Origin of Product

United States

Foundational & Exploratory

heavy L-Tyrosine 13C9 15N molecular weight difference

Precision Proteomics: The Heavy L-Tyrosine ( ) Advantage

Executive Summary

In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) remains the gold standard for metabolic labeling. While Lysine (


Heavy L-Tyrosine (

)

This guide details the physicochemical properties, experimental protocols, and self-validating workflows required to deploy L-Tyrosine (

The Physics of Mass Shift: Calculating the Delta

To perform accurate quantification, the mass spectrometer must be programmed with the precise mass difference (

Exact Mass Calculation

The heavy isotopologue replaces all nine Carbon-12 atoms with Carbon-13 and the single Nitrogen-14 atom with Nitrogen-15.

  • Formula:

    
    
    
  • Labeling: Uniform

    
     (9 atoms), Uniform 
    
    
    (1 atom).

Table 1: Monoisotopic Mass Derivation

ElementNatural Isotope Mass (Da)Heavy Isotope Mass (Da)

Mass per Atom (Da)
Count in TyrTotal

Mass (Da)
Carbon

: 12.000000

: 13.003355
+1.0033559+9.030195
Nitrogen

: 14.003074

: 15.000109
+0.9970351+0.997035
Hydrogen

: 1.007825

: 1.007825
0110
Oxygen

: 15.994915

: 15.994915
030
TOTAL Light Mass: 181.0739 Heavy Mass: 191.1011 ----+10.0272

Technical Insight: The mass shift is nominally +10 Da , but the precise value of +10.0272 Da is critical for high-resolution instruments (Orbitrap, FT-ICR) to distinguish the labeled peptide from potential co-eluting contaminants or sulfur-containing peptides.

Visualization: Isotopic Architecture

MassShiftLightLight L-Tyrosine(Natural)Carbon9 x 12CLight->CarbonNitrogen1 x 14NLight->NitrogenHeavyHeavy L-Tyrosine(13C9, 15N)CarbonH9 x 13CHeavy->CarbonHNitrogenH1 x 15NHeavy->NitrogenHCarbon->CarbonHIsotopic ExchangeNitrogen->NitrogenHIsotopic ExchangeResultMass Shift: +10.0272 Da(Ideal for MS Quantification)CarbonH->ResultNitrogenH->Result

Figure 1: Isotopic substitution logic resulting in the precise +10.0272 Da mass shift.

Strategic Applications

Why choose Tyrosine (

  • Phosphotyrosine (pTyr) Signaling: In drug development targeting kinases (e.g., EGFR, BCR-ABL inhibitors), pTyr peptides are the primary analyte. Labeling Tyrosine ensures that the specific residue carrying the modification is heavy-labeled, providing direct quantification of the phosphorylation site itself.

  • Non-Tryptic Digestion: Trypsin cleaves at Lys/Arg.[1] If using Chymotrypsin (cleaves at Tyr/Phe/Trp) or Glu-C to improve sequence coverage, Lys/Arg labeling may leave some peptides unlabeled. Heavy Tyr ensures coverage for peptides terminating in Tyrosine.

  • Metabolic Stability: Unlike Arginine, which suffers from the "Arginine-to-Proline" conversion artifact, Tyrosine is metabolically robust in most cell lines, provided Phenylalanine levels are managed (see Section 4).

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to ensure >95% incorporation efficiency, a prerequisite for reliable quantification.[1]

Reagents & Materials
  • Custom DMEM/RPMI: Deficient in L-Tyrosine and L-Phenylalanine.

  • Dialyzed FBS (dFBS): Essential to remove light amino acids present in standard serum.

  • Heavy L-Tyrosine: (

    
    ), >99% isotopic purity.
    
  • L-Phenylalanine: Natural (Light).

Cell Culture & Labeling

Step 1: Media Preparation

  • Reconstitute Heavy Tyr in PBS.

  • Add Heavy Tyr to the deficient media at a concentration of 72 mg/L (for DMEM) or standard formulation levels.

  • Critical Control: Add natural L-Phenylalanine. Note: Mammalian cells can synthesize Tyrosine from Phenylalanine via Phenylalanine Hydroxylase (PAH).[2][3] To prevent "light" Tyrosine synthesis from diluting your label, ensure the Heavy Tyr is in excess, or verify the cell line's PAH activity.

Step 2: Adaptation & Expansion

  • Thaw cells directly into the Heavy SILAC media.

  • Passage cells for a minimum of 5-6 doublings . This ensures that >97% of the proteome is replaced with the heavy label.

    • Calculation: Incorporation =

      
      , where 
      
      
      is the number of doublings. At
      
      
      , incorporation is 96.8%.

Step 3: The "Labeling Efficiency" Check (Self-Validation)

  • Before starting the drug treatment experiment, lyse a small aliquot of "Heavy" cells.

  • Digest and run on MS.[4][5][6][7]

  • Validation Criteria: Analyze high-abundance peptides. If "Light" peaks are visible >5% relative to "Heavy" peaks, extend passaging or check dFBS quality.

Workflow Diagram

SILAC_WorkflowCellsCell PopulationSplitSplit CultureCells->SplitLightMediaCondition A (Control)Media: Light Tyr (12C, 14N)Split->LightMediaHeavyMediaCondition B (Drug Treated)Media: Heavy Tyr (13C9, 15N)Split->HeavyMediaLysisCell LysisLightMedia->LysisHarvestCultureCulture for 5-6 Doublings(>96% Incorporation)HeavyMedia->CultureCulture->LysisHarvestMixMix Lysates 1:1Lysis->MixDigestEnzymatic Digestion(Trypsin or Chymotrypsin)Mix->DigestMSLC-MS/MS AnalysisDigest->MSDataQuantificationRatio H/L = Drug EffectMS->Data

Figure 2: SILAC workflow utilizing Heavy Tyrosine for differential protein quantification.

Technical Challenges & Solutions

Metabolic Conversion (The Phe -> Tyr Problem)

In PAH-positive cells (e.g., hepatocytes, some renal cells), the cell may convert the natural Phenylalanine in the media into Light Tyrosine, reducing labeling efficiency.

  • Solution: If using PAH+ cells, use Heavy Phenylalanine in conjunction with Heavy Tyrosine, or perform a "pulse" experiment where media is frequently refreshed to maintain high Heavy Tyr concentrations.

Incomplete Incorporation
  • Symptom: Presence of satellite peaks at M-10 in the heavy channel.

  • Fix: Increase doublings to 7-8. Verify that the FBS is fully dialyzed (standard FBS contains significant light Tyr).

Data Analysis Settings

Ensure your search engine (MaxQuant, Proteome Discoverer) is configured correctly:

  • Modification: L-Tyrosine (

    
    )[2][8]
    
  • Mass Shift: +10.0272 Da

  • Residue: Y

  • Type: Metabolic / Fixed (depending on software logic for SILAC).

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[6][7][9] Molecular & Cellular Proteomics. Link

  • Cambridge Isotope Labor

    
    , 99%; 
    
    
    , 99%) Product Data. Link
  • Sigma-Aldrich. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Technical Guide. Link

  • PubChem. L-Tyrosine Compound Summary (Molecular Weight & Formula). Link

  • Blagoev, B., et al. (2004). A proteomics strategy to elucidate functional protein-protein interactions applied to EGF signaling. Nature Biotechnology. Link (Demonstrates use of SILAC in pTyr signaling).

13C9 15N labeled L-Tyrosine isotopic purity specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Purity Specifications of [U-¹³C₉, ¹⁵N] L-Tyrosine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical isotopic purity specifications for [U-¹³C₉, ¹⁵N] L-Tyrosine. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in quantitative proteomics, metabolic flux analysis, and as an internal standard in pharmacokinetic studies. We will move beyond simple product specifications to explore the underlying analytical methodologies and the scientific rationale that dictates these stringent quality control requirements.

The Foundational Role of Isotopic Purity in Quantitative Analysis

[U-¹³C₉, ¹⁵N] L-Tyrosine is a powerful tool in modern biomedical research. By replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier stable isotopes, ¹³C and ¹⁵N, we create a molecule that is chemically identical to its endogenous counterpart but physically distinguishable by mass spectrometry (MS). This mass difference is the cornerstone of its application as an internal standard for the accurate quantification of L-Tyrosine in complex biological matrices.

The central premise of using a stable isotope-labeled (SIL) standard is that it behaves identically to the endogenous analyte during sample extraction, processing, and chromatographic separation. Any sample loss will affect both the analyte and the standard equally, preserving their ratio. The final quantification is determined by the ratio of the MS signal intensity of the analyte to the SIL internal standard. Therefore, the absolute isotopic and chemical purity of the SIL standard is not merely a quality metric; it is a prerequisite for experimental accuracy and data integrity.

Deconstructing Purity: Isotopic Enrichment and Chemical Purity

The overall purity of [U-¹³C₉, ¹⁵N] L-Tyrosine is a composite of two distinct parameters: Isotopic Purity (or Enrichment) and Chemical Purity . It is crucial to understand that a compound can be chemically pure but have low isotopic enrichment, and vice versa.

  • Isotopic Purity/Enrichment : This specification defines the percentage of the labeled molecules that contain all the intended heavy isotopes. For [U-¹³C₉, ¹⁵N] L-Tyrosine, this means quantifying the proportion of molecules that are indeed ¹³C₉ and ¹⁵N₁. The presence of molecules with fewer than the specified number of heavy isotopes (e.g., ¹³C₈¹²C₁ ¹⁵N₁) contributes to the M-1, M-2, etc., isotopic distribution and can interfere with the measurement of the endogenous analyte, leading to an underestimation of its concentration.

  • Chemical Purity : This refers to the absence of any other chemical entities. Contaminants could include starting materials from the synthesis, byproducts, or isomers (such as D-Tyrosine). These impurities can lead to ion suppression in the mass spectrometer or co-elute with the analyte, causing inaccurate measurements.

Table 1: Typical Purity Specifications for Research-Grade [U-¹³C₉, ¹⁵N] L-Tyrosine

ParameterSpecificationAnalytical MethodSignificance
Isotopic Enrichment ≥ 99 atom % ¹³C; ≥ 99 atom % ¹⁵NMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Ensures minimal signal contribution at the mass of the unlabeled analyte, preventing quantification errors.
Chemical Purity ≥ 98%High-Performance Liquid Chromatography (HPLC), qNMRGuarantees that the measured mass signal originates from the target compound and not from chemical contaminants.
Optical Purity ≥ 98% L-isomerChiral ChromatographyImportant for biological assays where stereoisomerism is critical for enzyme recognition and metabolic pathways.

The Analytical Workflow: A Self-Validating System for Purity Verification

A robust analytical workflow is essential to validate the purity specifications of each batch of labeled L-Tyrosine. This process ensures that the material meets the stringent requirements for use as an internal standard. The workflow described below is a self-validating system, incorporating orthogonal methods to provide a high degree of confidence in the final purity assessment.

Workflow Diagram

G cluster_0 Purity Verification Workflow cluster_1 Step 1: Isotopic Enrichment Analysis cluster_2 Step 2: Chemical & Optical Purity cluster_3 Step 3: Final Quantification raw_material Synthesized [U-¹³C₉, ¹⁵N] L-Tyrosine ms_analysis Mass Spectrometry (MS) - High Resolution - Isotope Ratio Analysis raw_material->ms_analysis Primary Test nmr_analysis_iso NMR Spectroscopy - ¹³C and ¹⁵N Spectra raw_material->nmr_analysis_iso Confirmatory hplc_analysis HPLC-UV/MS - Reverse Phase - Purity Assessment ms_analysis->hplc_analysis nmr_analysis_iso->hplc_analysis chiral_analysis Chiral HPLC - Enantiomeric Purity (L vs D) hplc_analysis->chiral_analysis qnmr_analysis Quantitative NMR (qNMR) - Absolute Concentration chiral_analysis->qnmr_analysis final_spec Certificate of Analysis (CoA) - Isotopic Enrichment ≥ 99% - Chemical Purity ≥ 98% qnmr_analysis->final_spec Batch Release

difference between L-Tyrosine 13C9 15N and deuterated tyrosine

Technical Guide: L-Tyrosine C N vs. Deuterated Tyrosine

Precision Isotope Labeling in Proteomics and Metabolomics

Executive Summary

In quantitative mass spectrometry and structural biology, the choice between L-Tyrosine


C


N
Deuterated Tyrosine


While both serve as stable isotope standards, they exhibit fundamentally different physicochemical behaviors. L-Tyrosine


C


N
zero chromatographic displacementDeuterated TyrosineDeuterium Isotope Effect
Physicochemical Fundamentals

The core distinction lies in how the isotopic substitution alters the molecular volume and bond vibrational energy of the amino acid.

FeatureL-Tyrosine

C


N
Deuterated Tyrosine (e.g., Ring-d

)
Isotope Type Heavy Atom (

C,

N)
Hydrogen Isotope (

H / D)
Mass Shift Typically +10 Da (9 Carbon + 1 Nitrogen)+2 to +4 Da (depending on deuteration count)
Bond Length Identical to natural

C-

H
C-D bond is shorter than C-H
Polarizability Identical to natural TyrosineLower than natural Tyrosine
Chromatography Co-elutes with endogenous TyrosineElutes Earlier (Shifted)
Metabolic KIE Negligible (1.02–1.10)Significant (1–8)
The "Heavy Atom" Advantage

In L-Tyrosine


C


N


The Deuterium Disadvantage

The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a smaller molar volume and reduced polarizability. In RPLC, this makes deuterated tyrosine slightly less lipophilic than its protiated counterpart, causing it to travel faster through the column.

The Chromatographic Isotope Effect

This is the single most critical factor for researchers using LC-MS/MS.

In a typical Reverse Phase LC gradient:

  • 
    C/
    
    
    N Standards:
    The heavy and light peaks overlap perfectly. This ensures that both the analyte and the internal standard experience the exact same matrix effects (ion suppression or enhancement) at the electrospray source.
  • Deuterated Standards: The heavy peak elutes before the light peak. If the shift is significant (2–10 seconds), the standard may elute in a region with different background noise or ion suppression than the analyte, compromising the accuracy of the ratio.

Chromatographycluster_0Chromatographic Behaviorcluster_CN13C / 15N Labelingcluster_DDeuterium LabelingInputSample Injection(Light + Heavy Mix)ColumnC18 Reverse Phase ColumnInput->ColumnPeakCNPerfect Co-elution(RT: 12.50 min)Column->PeakCNIdentical HydrophobicityPeakD_HeavyHeavy Elutes Early(RT: 12.45 min)Column->PeakD_HeavyReduced LipophilicityPeakD_LightLight Elutes Late(RT: 12.50 min)Column->PeakD_Light

Figure 1: The Deuterium Isotope Effect leads to peak separation in LC, whereas Carbon-13/Nitrogen-15 labeling maintains perfect co-elution.

Application Specifics
A. Quantitative Proteomics (SILAC)

Requirement: L-Tyrosine



  • Why C/N? Complex proteome digests produce thousands of peptides. If deuterated amino acids were used, the retention time shifts would vary for every peptide sequence, making automated peak pairing (Light/Heavy) computationally difficult and prone to error.

  • Metabolic Fidelity: Cells incorporate

    
    C/
    
    
    N Tyrosine at the same rate as natural Tyrosine. Deuterated versions can slow down protein synthesis or be metabolized differently due to the Kinetic Isotope Effect (KIE).
B. Small Molecule Quantification (PK/PD)

Requirement: Deuterated Tyrosine (Acceptable) or


  • Cost vs. Precision: For targeted quantification of free Tyrosine in plasma, deuterated standards are often used because they are cheaper.

  • Correction: The retention time shift is manageable in MRM (Multiple Reaction Monitoring) by setting wide retention time windows. However, for "absolute" quantification where matrix effects are severe,

    
    C is superior because it corrects for ion suppression at the exact moment of elution.
    
Experimental Protocol: SILAC Workflow

This protocol validates the use of


Materials:

  • SILAC Media (deficient in Arg, Lys, Tyr).

  • Dialyzed Fetal Bovine Serum (dFBS) to remove endogenous amino acids.

  • L-Tyrosine

    
    C
    
    
    
    
    N (Heavy).[1]
  • L-Tyrosine

    
    C 
    
    
    N (Light).

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare two batches of media. Add "Light" Tyrosine to Batch A and "Heavy" Tyrosine (

      
      C
      
      
      
      
      N) to Batch B at final concentrations of ~40-80 mg/L (cell line dependent).
    • Note: Ensure Arg and Lys are also added (labeled or unlabeled depending on experiment design).

  • Cell Adaptation (The "5 Doubling" Rule):

    • Passage cells in the respective media for at least 5-6 cell doublings.

    • Validation: This ensures >98% incorporation of the heavy isotope into the cellular proteome.

  • Lysis and Mixing:

    • Lyse cells from Condition A (Control) and Condition B (Treated).

    • Quantify total protein (BCA Assay).

    • Mix lysates at a strict 1:1 ratio before digestion. This eliminates variability in sample processing (reduction, alkylation, digestion) between samples.

  • LC-MS/MS Analysis:

    • Digest mixed proteins with Trypsin (cleaves at Lys/Arg) or Chymotrypsin (cleaves at Tyr/Phe/Trp) if Tyrosine-specific peptides are the target.

    • Analyze via High-Resolution MS (e.g., Orbitrap).

    • Data Analysis: Look for "doublets" separated by the mass shift (+10 Da for Tyr). Since

      
      C/
      
      
      N is used, the peaks will align perfectly in retention time.

SILACcluster_expSILAC WorkflowCellACell Culture A(Light Media)LysisLysis & QuantificationCellA->LysisCellBCell Culture B(Heavy 13C/15N Media)TreatmentDrug Treatment(Condition B only)CellB->TreatmentTreatment->LysisMix1:1 MixingLysis->MixCombine EarlyDigestEnzymatic Digestion(Trypsin/Chymotrypsin)Mix->DigestLCMSLC-MS/MS AnalysisDigest->LCMS

Figure 2: SILAC workflow relies on early mixing. Co-elution of isotopes is mandatory for accurate ratio quantification.

NMR Considerations

For structural biologists, the choice is dictated by nuclear spin properties.

  • 
    C (Spin 1/2):  Essential for multidimensional NMR (e.g., HSQC experiments) to assign side-chain resonances.
    
  • Deuterium (Spin 1): Used for "spectral simplification." In large proteins (>30 kDa), replacing non-exchangeable protons with Deuterium reduces dipolar relaxation, sharpening the lines of the remaining protons (TROSY NMR).

  • Conclusion: Use

    
    C/
    
    
    N Tyrosine for assignment and structure calculation. Use Deuterated Tyrosine (often in a triple-labeled
    
    
    H/
    
    
    C/
    
    
    N background) to suppress signals and improve relaxation properties in large complexes.
References
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Link

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interaction Chromatography of Phenylalanine and Tyrosine Isotopomers. Analytical Chemistry, 75(1), 1-8.
  • Zhang, R., & Regnier, F. E. (2002). Isotope-coded affinity tags: The role of the chromatographic isotope effect. Journal of Proteome Research, 1(2), 139–147.
  • Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191–217.

Precision Quantitation using Stable Isotopes: The Mechanics and Application of L-Tyrosine [13C9, 15N] (M+10)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "M+10" Standard

In the high-stakes environment of quantitative proteomics and metabolomics, reproducibility is the primary casualty of matrix effects. The use of L-Tyrosine [


]  represents the gold standard for absolute quantitation. This isotopologue is chemically identical to endogenous L-Tyrosine but physically distinct due to a mass shift of nominally 10 Daltons (M+10) .

This guide dissects the atomic-level mechanics of this shift, provides a validated protocol for its solubilization and detection, and explains how to leverage it to eliminate ionization bias in LC-MS/MS workflows.

The Physics of the Mass Shift

The term "M+10" is a nominal designation. To achieve high-precision mass spectrometry (HRMS), one must understand the exact mass defect introduced by the nuclear binding energy differences in Carbon-13 and Nitrogen-15.

Atomic Substitution Logic

L-Tyrosine has the formula


.[1]
  • Carbon Labeling (

    
    ):  All 9 carbon atoms are replaced with the stable isotope 
    
    
    
    .
  • Nitrogen Labeling (

    
    ):  The single nitrogen atom is replaced with 
    
    
    
    .[2]
Exact Mass Calculation

The following table contrasts the monoisotopic mass of the "Light" (endogenous) vs. "Heavy" (standard) forms. Note that while the nominal shift is 10 Da, the exact shift differs slightly due to positive and negative mass defects.

ElementIsotopeExact Mass (Da)CountTotal Mass (Light)IsotopeExact Mass (Da)CountTotal Mass (Heavy)
Carbon

12.0000009108.00000

13.0033559117.03019
Nitrogen

14.003074114.00307

15.000109115.00011
Hydrogen

1.0078251111.08608

1.0078251111.08608
Oxygen

15.994915347.98475

15.994915347.98475
TOTAL 181.0739 191.1011

Net Mass Shift:



Critical Insight: In low-resolution instruments (Triple Quads), a precursor isolation window of ±0.5 Da captures the M+10 peak easily. In Orbitrap or FT-ICR instruments, you must target 191.1011 , not 191.07, to avoid mass accuracy errors.

Structural Visualization

The diagram below illustrates the complete isotopic substitution of the Tyrosine backbone.

TyrosineStructure cluster_0 Light L-Tyrosine (Natural) cluster_1 Heavy L-Tyrosine (Standard) C_Light 9 x 12C Mass_Light Mass: 181.07 C_Light->Mass_Light N_Light 1 x 14N N_Light->Mass_Light Mass_Heavy Mass: 191.10 Mass_Light->Mass_Heavy +10.027 Da C_Heavy 9 x 13C C_Heavy->Mass_Heavy N_Heavy 1 x 15N N_Heavy->Mass_Heavy

Figure 1: Isotopic substitution logic converting natural L-Tyrosine to the heavy M+10 internal standard.

Strategic Applications: SILAC vs. AQUA

L-Tyrosine [13C9, 15N] is utilized in two distinct methodologies. Understanding the difference is vital for experimental design.

SILAC (Metabolic Labeling)

In Stable Isotope Labeling by Amino acids in Cell culture , the heavy Tyrosine is added to the culture media (dialyzed FBS). Cells incorporate the heavy amino acid into all newly synthesized proteins.

  • Use Case: Relative quantitation of protein expression changes between two conditions (e.g., Drug treated vs. Control).

  • Mechanism: Tyrosine is less prone to "scrambling" (metabolic conversion to other amino acids) than Glutamine, but care must be taken to prevent conversion to Phenylalanine in rare cases.

SIL-AQUA (Absolute Quantitation)

In Absolute QUAntitation , a known amount of the heavy standard is "spiked" into the sample after lysis but before digestion or extraction.

  • Use Case: Determining the exact concentration (ng/mL) of Tyrosine (metabolomics) or a Tyrosine-containing peptide (proteomics) in plasma or tissue.

  • Mechanism: The heavy standard co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement. The ratio of Light/Heavy peak areas provides the concentration.

Experimental Protocol: Validated Workflow

This protocol focuses on the preparation and LC-MS detection of L-Tyrosine [13C9, 15N] for metabolomic quantitation.

Stock Solution Preparation (Critical Step)

Tyrosine is notoriously difficult to dissolve in neutral water (solubility ~0.4 mg/mL). Do not attempt to dissolve directly in pure water or methanol.

  • Weighing: Weigh 5 mg of L-Tyrosine [13C9, 15N].

  • Solubilization: Add 1.0 mL of 0.1 M HCl (or 0.1 M NaOH). Tyrosine protonates (or deprotonates) and dissolves instantly at this pH.

  • Dilution: Once fully dissolved, dilute this stock 1:10 with water to reach a working stock of 0.5 mg/mL.

  • Storage: Store at -20°C. Stable for 6 months.

LC-MS/MS Transitions (MRM)

For a Triple Quadrupole (QqQ) system, establish the following Multiple Reaction Monitoring (MRM) transitions. The "Heavy" transitions are calculated based on the retention of the isotope label in the fragment.

  • Precursor Ion:

    
    
    
  • Common Fragment: Loss of Ammonia (

    
    ) and Formic Acid (
    
    
    
    ).
  • Immonium Ion: The specific immonium ion for Tyrosine is a robust quantifier.

AnalytePrecursor (m/z)Product (m/z)IdentityCollision Energy (eV)
L-Tyr (Light) 182.1136.1Immonium Ion (

)
15 - 20
L-Tyr (Light) 182.1165.1Loss of

10 - 15
L-Tyr (Heavy) 192.1145.1Heavy Immonium (

)
15 - 20
L-Tyr (Heavy) 192.1175.1Loss of

10 - 15

> Note: The Heavy Immonium ion shifts by +9 Da (8 Carbons + 1 Nitrogen). The Carbon in the carboxyl group (lost during fragmentation) accounts for the missing 1 Da of the total 10 Da shift.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Cell Lysate) Mix Equilibration (Critical for Matrix Correction) Sample->Mix Standard Spike-in M+10 Standard (Known Concentration) Standard->Mix Precip Protein Precipitation (Cold Methanol/Acetonitrile) Mix->Precip LC LC Separation (C18 Column) Precip->LC Ionization ESI Source (Co-elution of Light/Heavy) LC->Ionization Detection MRM Detection 182.1 -> 136.1 (Light) 192.1 -> 145.1 (Heavy) Ionization->Detection

Figure 2: Integrated workflow for absolute quantitation using the M+10 spike-in method.

Troubleshooting & Validation

Isotope Purity Correction

Commercial standards are typically 98-99% pure. If you are working at the limit of detection, you must account for the "Atom % Excess" .

  • If the standard is 99%

    
    , then 1% of the "Heavy" molecules will contain a 
    
    
    
    , resulting in a mass of M+9.
  • Action: Check the Certificate of Analysis (CoA). If the M+9 peak is significant (>1%), mathematically correct your area counts, though for most applications this is negligible compared to biological variance.

Back-Exchange

Unlike Deuterium (


) labeling, 

and

are non-exchangeable in solution. You can store these samples in aqueous buffers without fear of the label "washing off" into the solvent.
Retention Time Shift

While chemically identical, heavy isotopes can display a very slight "Deuterium Isotope Effect" in chromatography (eluting slightly earlier). However, for


 labeling, this effect is virtually non-existent compared to Deuterium.
  • Validation: The Light and Heavy peaks should overlay perfectly. If they do not, check for interference or instrument saturation.

References

  • Ong, S. E., et al. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics. Link

  • Sigma-Aldrich. L-Tyrosine-13C9,15N Product Specification & Solubility Guide. Link

  • PubChem. L-Tyrosine Compound Summary (CID 6057).[3] Link

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Link

Sources

biosynthesis precursors for L-Tyrosine 13C9 15N labeling

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biosynthetic Architecture of L-Tyrosine [U-13C9, 15N]: A Precision Production Guide

Executive Summary The production of uniformly labeled L-Tyrosine (


, 

) is a critical upstream requirement for quantitative proteomics (SILAC), NMR structural biology, and metabolic flux analysis. Unlike simple amino acid incorporation, the biosynthesis of high-purity stable isotope-labeled tyrosine requires a strict metabolic engineering approach to ensure isotopic fidelity. This guide outlines the precursor selection, metabolic pathway architecture, and validation protocols necessary to achieve >98% isotopic enrichment using microbial fermentation systems (Escherichia coli).

Part 1: Metabolic Precursors & Stoichiometry

The synthesis of L-Tyrosine [U-13C9, 15N] relies on de novo biosynthesis. We do not use intermediate labeling strategies (e.g., labeled phenol) for uniform labeling due to cost and yield inefficiencies. Instead, we exploit the organism's ability to assemble the aromatic ring from basic carbohydrate scaffolds.

The Carbon Scaffold: D-Glucose [U-13C6]
  • Role: Sole carbon source.

  • Stoichiometry: The biosynthesis of one mole of Tyrosine requires approximately 1.8 to 2 moles of Glucose equivalents under ideal metabolic flux, though practical fermentation yields are lower (approx. 20-30% conversion efficiency).

  • Mechanism: Glucose enters glycolysis and the Pentose Phosphate Pathway (PPP) to generate two critical electrophiles: Phosphoenolpyruvate (PEP) and Erythrose-4-Phosphate (E4P) .[1]

  • Selection Criteria: Must be >99%

    
     enriched. Lower enrichment leads to complex isotopologue distributions (M+8, M+7) that complicate mass spectral deconvolution.
    
The Nitrogen Donor: Ammonium Chloride [ ][2]
  • Role: Sole nitrogen source.

  • Mechanism: Inorganic ammonium (

    
    ) is assimilated into Glutamate via the Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) cycle or Glutamate Dehydrogenase (GDH). Glutamate then acts as the amine donor in the final transamination step converting 4-Hydroxyphenylpyruvate (4-HPP) to Tyrosine.
    
  • Selection Criteria:

    
     is preferred over sulfates or nitrates due to higher solubility and neutral counter-ion impact in M9 minimal media.
    

Part 2: The Metabolic Architecture (Shikimate Pathway)

Understanding the atom mapping is vital for troubleshooting low yields. The tyrosine carbon skeleton (C9) is assembled from a 3+4+3 condensation logic, followed by a decarboxylation event.

  • Condensation 1 (DAHP Synthase): PEP (3C) + E4P (4C)

    
     DAHP (7C).
    
  • Ring Formation: DAHP cycles through shikimate to Chorismate.

  • Condensation 2 (Chorismate Synthase): Chorismate incorporates another PEP molecule (3C). Total Carbon count = 10.

  • Branch Point (Chorismate Mutase): Chorismate

    
     Prephenate.[2]
    
  • Decarboxylation & Oxidation: Prephenate

    
     4-Hydroxyphenylpyruvate (4-HPP). Critical Step:  One carbon (originally from the carboxyl group of a PEP unit) is lost as 
    
    
    
    .
    • Result: 10C precursor

      
       9C Tyrosine skeleton.
      
  • Transamination: 4-HPP +

    
    -Glutamate 
    
    
    
    L-Tyrosine [
    
    
    ,
    
    
    ] +
    
    
    -Ketoglutarate.
Visualization: Pathway Logic

The following diagram illustrates the carbon and nitrogen flow, highlighting the convergence of precursors.

TyrosineBiosynthesis Glucose D-Glucose [U-13C6] (Carbon Source) PEP Phosphoenolpyruvate (PEP) [3C] Glucose->PEP Glycolysis E4P Erythrose-4-P (E4P) [4C] Glucose->E4P Pentose Phosphate Pathway Ammonium 15NH4Cl (Nitrogen Source) Glutamate L-Glutamate [15N-Donor] Ammonium->Glutamate GS/GOGAT Cycle DAHP DAHP [7C] PEP->DAHP Chorismate Chorismate [10C] PEP->Chorismate + 2nd PEP E4P->DAHP DAHP->Chorismate Shikimate Pathway Prephenate Prephenate [10C] Chorismate->Prephenate Chorismate Mutase (TyrA) HPP 4-Hydroxyphenylpyruvate (4-HPP) [9C] Prephenate->HPP Prephenate Dehydrogenase CO2 CO2 (Lost) Prephenate->CO2 Decarboxylation Tyrosine L-Tyrosine [U-13C9, 15N] HPP->Tyrosine Glutamate->Tyrosine Transamination (TyrB)

Caption: Carbon (Blue) and Nitrogen (Red) flux convergence in L-Tyrosine biosynthesis. Note the C1 loss at the Prephenate stage.

Part 3: Bioprocess Engineering Protocol

To produce L-Tyrosine [U-13C9, 15N], we utilize a fed-batch fermentation strategy. The choice of strain is critical; wild-type E. coli tightly regulates tyrosine synthesis via feedback inhibition.

Strain Selection
  • Base Strain: E. coli K-12 derivatives (e.g., W3110 or BL21).

  • Genetic Modifications (Required for Yield):

    • 
      : Eliminates competition for Prephenate (blocks Phenylalanine pathway).
      
    • 
      : Blocks Tryptophan pathway.
      
    • 
       / 
      
      
      
      : Expression of feedback-resistant alleles to prevent Tyrosine from inhibiting DAHP synthase and Chorismate mutase.
    • 
      : Deletion of the global repressor of aromatic biosynthesis.
      
Media Formulation (Modified M9 Minimal)

This media is designed to eliminate all background carbon and nitrogen sources.

ComponentConcentrationPurpose
D-Glucose [U-13C6] 10 g/L (Initial)Carbon Scaffold

2 g/LNitrogen Source

12.8 g/LBuffer/Phosphorus

3.0 g/LBuffer/Phosphorus

0.5 g/LOsmotic Balance

2 mMCofactor
Trace Elements1 mL/LFe, Zn, Cu, Mn, Co
Thiamine (Vit B1)10 mg/LEssential cofactor
Fermentation Workflow
  • Inoculum Prep: Revive strain in LB, then wash cells 2x with phosphate-buffered saline (PBS) to remove unlabeled carbon/nitrogen. Resuspend in labeled M9 media.

  • Adaptation: Grow a seed culture (50 mL) in labeled M9 media overnight. This ensures the intracellular metabolic pool is fully replaced with isotopes.

  • Production Phase: Inoculate main bioreactor (1L). Maintain pH 7.0 (using KOH, not unlabeled ammonia).

  • Feeding: As glucose is depleted (monitored via DO spike), feed a concentrated D-Glucose [U-13C6] solution.

  • Harvest: Tyrosine has low solubility (0.45 g/L). In high-yield strains, L-Tyrosine will precipitate out of the medium.

    • Purification: Dissolve precipitate in dilute HCl, filter biomass, then neutralize to pH 6 (isoelectric point) to recrystallize pure L-Tyrosine.

Part 4: Quality Control & Validation

A self-validating system requires confirmation of isotopic incorporation efficiency.

Mass Spectrometry (LC-MS/MS)
  • Target: Calculate the Mass Shift.

  • Unlabeled Tyrosine (Monoisotopic): 181.07 Da.

  • Labeled Target (

    
    ): 
    
    • Carbon shift:

      
       Da.
      
    • Nitrogen shift:

      
       Da.
      
    • Total Shift: +10 Da (M+10).

  • Validation Criteria: The M+10 peak must represent >98% of the total ion count relative to M+9 or M+0 peaks.

NMR Spectroscopy ( HSQC)
  • Coupling Check: In uniformly labeled samples, carbon-carbon coupling (

    
    ) will be observed, splitting peaks that are singlets in natural abundance spectra.
    
  • Purity: Lack of "satellite" peaks from unlabeled glucose contaminants confirms the integrity of the precursor stock.

References

  • Lütke-Eversloh, T., & Stephanopoulos, G. (2007). L-Tyrosine production by deregulated strains of Escherichia coli. Applied Microbiology and Biotechnology, 75(1), 103–110. Link

  • Cambridge Isotope Laboratories. (2024). Stable Isotope-Labeled Amino Acid Product Specifications. Link

  • Gosset, G. (2009). Production of aromatic compounds in bacteria. Current Opinion in Biotechnology, 20(6), 651–658. Link

  • Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. European Journal of Biochemistry, 232(2), 433–448. Link

  • Sigma-Aldrich. (2024).[3] L-Tyrosine-13C9,15N Technical Datasheet. Link

Sources

stability of L-Tyrosine 13C9 15N in cell culture media

Technical Guide: Stability & Optimization of L-Tyrosine in Cell Culture

Executive Summary

Stable isotope-labeled L-Tyrosine (

1physicochemical instabilitymetabolic instability

This guide provides a validated framework for maintaining the integrity of heavy Tyrosine in complex media matrices. It moves beyond basic product sheets to address the "hidden" variables that cause experimental failure in high-resolution mass spectrometry (HRMS) workflows.

Part 1: Physicochemical Stability & Solubility Profile

The primary failure mode for L-Tyrosine

solubility-driven precipitation
Solubility Thresholds

At physiological pH (7.2–7.4), L-Tyrosine exhibits a solubility ceiling of approximately 0.45 g/L (2.5 mM) . Many SILAC protocols require concentrations exceeding this limit to ensure complete proteome labeling, creating a high risk of micro-precipitation.

Solvent SystempHSolubility Limit (mg/mL)Stability Risk
Water (Neutral) 7.00.45High (Precipitation)
0.1 M HCl 1.0> 10.0Low (Stable Stock)
0.1 M NaOH 12.0> 10.0Moderate (Oxidation risk)
PBS 7.40.38High (Salting out)
Photostability and Oxidation

L-Tyrosine is susceptible to photo-oxidation, particularly in the presence of photosensitizers like Riboflavin and Tryptophan found in basal media (DMEM/RPMI).

  • Mechanism: UV/Visible light exposure generates reactive oxygen species (ROS), leading to the formation of dityrosine or isodityrosine cross-links.

  • Impact on MS: Oxidized heavy Tyrosine creates mass shifts (+16 Da, +32 Da) that reduce the effective concentration of the precursor ion, skewing quantitation.

Part 2: Biological Stability (The Metabolic Variable)

In biological systems, "stability" extends to isotopic fidelity . The most overlooked source of error in Tyrosine-based SILAC is the metabolic conversion of Phenylalanine to Tyrosine.

The Phenylalanine Hydroxylase (PAH) Issue

Mammalian cells (particularly hepatocytes like HepG2 or HuH7) express Phenylalanine Hydroxylase (PAH), which converts L-Phenylalanine into L-Tyrosine.[2][3]

  • The Artifact: If the media contains natural (light) Phenylalanine, PAH activity will generate natural (light) Tyrosine intracellularly.

  • Result: This dilutes the

    
    -Tyrosine pool, reducing labeling efficiency (incorporation rates drop < 95%) and causing quantification errors.
    
Metabolic Pathway Visualization

The following diagram illustrates the unidirectional flow that threatens isotopic stability.

Phe_Tyr_MetabolismPhe_MediaL-Phenylalanine(Media Source)Phe_CellIntracellularPhenylalaninePhe_Media->Phe_CellTransport (LAT1)PAHPhenylalanineHydroxylase (PAH)Phe_Cell->PAHTyr_HeavyL-Tyrosine 13C9 15N(Supplement)Tyr_CellIntracellularTyrosine PoolTyr_Heavy->Tyr_CellTransportProteomeProteomeIncorporationTyr_Cell->ProteomeTranslationPAH->Tyr_CellConversion (Light Tyr)

Figure 1: Metabolic Scrambling Pathway. Red dashed line indicates the PAH-mediated dilution of Heavy Tyrosine.

Part 3: Optimized Preparation Protocols

To ensure both chemical solubility and isotopic integrity, follow this "Acid-Dissolution / Neutral-Addition" protocol.

Stock Solution Preparation (50 mM)

Objective: Create a stable, high-concentration stock that resists precipitation.

  • Weighing: Accurately weigh L-Tyrosine

    
     into a sterile, light-protected (amber) tube.
    
  • Acidification: Do not add water first. Add 0.1 M HCl (or 1 mM HCl for lower concentrations) directly to the powder.

    • Rationale: Tyrosine protonation at pH < 2.0 drastically increases solubility (>10 mg/mL).

  • Dissolution: Vortex vigorously until clear. If necessary, warm to 37°C for 5 minutes.

  • Sterilization: Filter through a 0.22 µm PVDF membrane (low protein binding).

  • Storage: Aliquot into single-use volumes. Store at -80°C .

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.[4][5]

Media Formulation Workflow

Objective: Introduce stock to media without inducing "shock precipitation."

Media_Prep_WorkflowStockAcidic Stock Solution(50 mM in 0.1M HCl)MixingSlow Addition withVortexingStock->Mixing DropwiseBase_MediaSILAC Media (Deficient)(DMEM/RPMI minus Tyr/Phe)Base_Media->MixingpH_CheckCheck pH(Target 7.2 - 7.4)Mixing->pH_CheckFilterFilter Sterilization(0.22 µm)pH_Check->Filter If pH stableFinalStable SILAC Media(Ready for Use)Filter->Final

Figure 2: Media Formulation Workflow designed to prevent Tyrosine precipitation shock.

Critical Step: When adding the acidic stock to the media, add it dropwise while stirring the media. Adding media to the stock can cause a local high-concentration zone where pH rises too fast, causing transient precipitation that is hard to re-dissolve.

Part 4: Quality Control & Validation

Trust but verify. Before committing precious samples to a 2-week SILAC experiment, validate the media stability.

The "Spin-Down" Test (Precipitation Check)
  • Incubate an aliquot of the complete media at 37°C for 24 hours (mock culture).

  • Centrifuge at 10,000 x g for 5 minutes.

  • Inspect the pellet. Any white residue indicates Tyrosine precipitation.

  • Advanced Validation: Measure the supernatant concentration via UV absorbance at 275 nm (Tyrosine

    
    ) or LC-MS.
    
Isotopic Incorporation Check (Metabolic Check)

For cell lines with unknown PAH activity:

  • Culture cells for 5 doublings in the labeled media.

  • Lyse cells and perform a rapid "shotgun" LC-MS run.

  • Analyze a high-abundance peptide (e.g., Actin or Tubulin).

  • Calculation:

    
    
    
  • Threshold: If efficiency is < 95%, PAH activity is likely converting light Phe to light Tyr.

    • Correction: Reduce light Phe concentration in the media or use dialyzed serum to remove exogenous light Tyr.

References

  • Sigma-Aldrich. L-Tyrosine in Cell Culture: Solubility and Stability Parameters.

  • Cambridge Isotope Laboratories.Stable Isotope-Labeled Amino Acid Product Notes: L-Tyrosine (

    
    ).
    [1]
    
  • MedChemExpress. L-Tyrosine-13C9 Storage and Solubility Guidelines.

  • National Institutes of Health (NIH). Media photo-degradation in pharmaceutical biotechnology: Impact of ambient light on Tyrosine.

  • Clarke, J. T., & Bier, D. M. (1982). The conversion of phenylalanine to tyrosine in man: Stable isotope tracer studies.[6] Metabolism.[1][2][3][6][7][8]

Methodological & Application

High-Fidelity SILAC: Protocol for L-Tyrosine 13C9 15N Labeling in Phosphoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) typically utilizes Lysine and Arginine to ensure tryptic peptides carry a label.[1] However, specific research mandates—such as investigating Tyrosine Kinase (RTK) signaling , studying proteins with low Lys/Arg content, or analyzing rapid turnover rates—require labeling with L-Tyrosine .

This guide details the protocol for preparing heavy media using L-Tyrosine 13C9 15N . Unlike standard SILAC, Tyrosine labeling presents unique physicochemical challenges, specifically solubility and metabolic crosstalk (Phenylalanine-to-Tyrosine conversion). This protocol addresses these bottlenecks to ensure >95% incorporation efficiency.

Why L-Tyrosine 13C9 15N?
  • Mass Shift: +10.0 Da (approx).[2] The 9 Carbon-13 atoms and 1 Nitrogen-15 atom provide a distinct mass shift that separates clearly from the natural isotopic envelope of light peptides.

  • Targeted Utility: Essential for "Super-SILAC" spike-in standards for phosphotyrosine enrichments (pTyr).

Scientific Logic & Metabolic Considerations[3][4]

The Solubility Barrier

L-Tyrosine is notoriously insoluble in neutral water (~0.45 g/L). Standard media preparation protocols often fail because researchers attempt to dissolve the isotope directly in neutral media or PBS, resulting in precipitation and lower-than-calculated concentrations.

  • Solution: We utilize an acidic or basic stock preparation method (0.1 M HCl or NaOH) to fully solubilize the isotope before introduction to the media.

The Metabolic Trap: Phe Tyr

Tyrosine is a non-essential amino acid synthesized from Phenylalanine (Phe) via the enzyme Phenylalanine Hydroxylase (PAH) .

  • The Risk: If cells utilize the abundant "Light" Phenylalanine in the media to synthesize "Light" Tyrosine, the incorporation of your "Heavy" Tyrosine will be diluted, regardless of how much you add.

  • The Control: High concentrations of exogenous Heavy Tyrosine typically suppress endogenous synthesis via feedback inhibition. However, incorporation efficiency must be validated (See Section 5).

Materials & Reagents

ReagentSpecificationCritical Note
Heavy Isotope L-Tyrosine [13C9, 15N]Purity >98%; Mass shift +10 Da.[2]
Base Media DMEM or RPMI 1640 (Custom)Must be deficient in L-Tyrosine. (Standard -Lys/-Arg kits are insufficient).
FBS Dialyzed Fetal Bovine Serum10 kDa MWCO. Mandatory to remove light Tyrosine.
Solvent 0.1 M HCl (or 0.1 M NaOH)Required for stock solubilization.
Supplements L-Glutamine, Pen/StrepStandard cell culture additives.[3]
Filter 0.22 µm PES MembraneFor sterilization after reconstitution.

Protocol: Heavy Media Preparation[1][6]

Phase 1: Calculation & Stock Preparation

Standard DMEM contains L-Tyrosine (disodium salt) at approximately 104 mg/L (0.57 mM) . We aim to match or slightly exceed this molarity to ensure competition against endogenous synthesis.

  • Calculate Mass: To prepare 500 mL of media at 0.6 mM concentration:

    • MW of L-Tyrosine 13C9 15N

      
       191.12  g/mol .[2][4]
      
    • 
      .
      
  • Solubilization (The Critical Step):

    • Weigh ~58 mg of L-Tyrosine 13C9 15N.

    • Add to a small sterile tube.

    • Add 1-2 mL of 0.1 M HCl . Vortex vigorously until fully dissolved. The solution should be clear.

    • Note: If using NaOH, the pH will be high; ensure the buffering capacity of the media can handle the addition, or neutralize carefully before adding. HCl is generally preferred as the media buffer (bicarbonate) handles small acid additions well.

Phase 2: Media Formulation[5]
  • Thaw 50 mL of Dialyzed FBS .

  • Take 500 mL of Tyrosine-deficient DMEM .

  • Add the Dialyzed FBS (10% final).[5]

  • Add L-Glutamine (4 mM final) and Antibiotics.

  • Add the Heavy Tyrosine Stock: Pipette the dissolved Tyrosine/HCl solution into the media while swirling.

    • Observation: The Phenol Red may turn yellow (acidic) temporarily. It should revert to red upon mixing.[6] If it remains yellow, adjust pH with a small volume of sterile NaOH or rely on the CO2 incubator to equilibrate.

  • Sterilization: Filter the complete media through a 0.22 µm PES filter unit .

    • Why? Non-sterile handling of the powder and stock requires this final sterilization.

Phase 3: Cell Adaptation (The "6-Passage" Rule)
  • Thaw cells into standard (Light) media first to ensure viability.

  • Passage 1: Split cells into the Heavy Tyrosine Media . Seeding density should be low (e.g., 20%) to maximize division cycles.

  • Passage 2-5: Maintain cells in Heavy media. Do not allow confluence to reach 100%; keep cells in log phase.

  • Passage 6: Cells are theoretically ready. Perform the Incorporation Check (Section 5) before starting the main experiment.

Validation: The Incorporation Check[10]

Do not proceed to expensive phosphoproteomics without this step.

  • Lysis: Lyse a small pellet of Passage 6 Heavy cells.

  • Digestion: Perform a standard Trypsin or Lys-C digest.

  • MS Analysis: Run a short LC-MS/MS gradient (30-60 min).

  • Data Search:

    • Variable Modification: Tyrosine 13C9 15N (+10.008 Da).

    • Search against the proteome.[1][4][5][7][8][9]

  • Calculation:

    
    [10]
    
    • Target: >95%.[4][10]

    • Failure Mode: If incorporation is <90%, check the "Phe-to-Tyr" conversion issue.

Visualization of Workflows

Figure 1: Media Preparation & Solubility Logic

Caption: Workflow for overcoming L-Tyrosine solubility limits during SILAC media formulation.

MediaPrep Iso L-Tyrosine 13C9 15N (Powder) Stock Dissolved Stock (Clear Solution) Iso->Stock Solubilize Solvent 0.1 M HCl (Acidic Solvent) Solvent->Stock Final Complete Heavy Media Stock->Final Add to Media Media Tyr-Deficient DMEM/RPMI Media->Final FBS Dialyzed FBS (No Light Tyr) FBS->Final Filter 0.22 µm Sterile Filter Final->Filter Use Use Filter->Use Ready for Cell Culture

Figure 2: Metabolic Pathway & Labeling Integrity

Caption: The metabolic relationship between Phenylalanine and Tyrosine, highlighting the risk of label dilution.

MetabolicPath Phe_Light L-Phenylalanine (Light - Endogenous) Enzyme Phenylalanine Hydroxylase (PAH) Phe_Light->Enzyme Tyr_Light L-Tyrosine (Light - Synthesized) Enzyme->Tyr_Light Conversion Risk Protein Cellular Protein Synthesis Tyr_Light->Protein Dilution of Label Tyr_Heavy L-Tyrosine 13C9 15N (Heavy - Exogenous) Tyr_Heavy->Enzyme Feedback Inhibition Tyr_Heavy->Protein Dominant Incorporation (Target >95%)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate in Media pH shock or saturation.Dissolve isotope in 0.1M HCl first. Do not exceed 1 mM final concentration without testing.
Low Incorporation (<90%) Phe

Tyr conversion.
Increase Heavy Tyr concentration to 0.8 mM. Ensure Dialyzed FBS is used (standard FBS has light Tyr).
Cell Death Tyrosine Starvation.Ensure the "Deficient" media was actually supplemented with the Heavy stock. Check stock calculation.
No Mass Shift Observed Wrong Isotope / Search Params.Verify isotope is 13C9 15N (+10 Da).[2] Check if search engine is set to "Tyrosine" not "Lysine".

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits & Reagents. (General Media Formulation Guidelines). Link

  • Cambridge Isotope Laboratories. L-Tyrosine (13C9, 15N) Product Data & Solubility Information. Link

  • Sigma-Aldrich. Solubility of L-Tyrosine and preparation of stock solutions. Link

  • Kruger, M., et al. (2008). SILAC mouse for quantitative proteomics uncovers kindlin-3 as an essential factor for integrin function. (Discusses Tyrosine labeling in vivo/in vitro contexts). Cell. Link

Sources

metabolic flux analysis 13C15N-MFA using labeled tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dual-Isotope


C

N-Tyrosine Metabolic Flux Analysis (MFA)

C

,

N]-Tyrosine.

Executive Summary

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular reaction rates.[1] While glucose and glutamine are standard tracers, they fail to resolve peripheral amino acid catabolism in specific disease states (e.g., tyrosinemia, melanoma, hepatocellular carcinoma). This Application Note details a rigorous protocol for


C

N-Tyrosine MFA
. By utilizing a dual-labeled tracer, researchers can simultaneously map the carbon skeleton's entry into the TCA cycle (anaplerosis) and the nitrogen flux into the glutamate pool (transamination), distinguishing de novo synthesis from protein recycling.

Scientific Basis & Mechanistic Logic

The Dual-Tracing Advantage

Single-isotope tracing (e.g.,


C-Tyr) often suffers from ambiguity regarding the fate of the amino group. In highly active tissues, the nitrogen from tyrosine is rapidly transaminated to 

-ketoglutarate (

-KG) to form glutamate.
  • 
    C Fate:  Tracks the carbon skeleton through the tyrosine degradation pathway into Fumarate  (TCA cycle entry) and Acetoacetate  (Ketogenesis).
    
  • 
    N Fate:  Tracks the amine group transfer via Tyrosine Aminotransferase (TAT) into the total Glutamate  pool.
    
The Tyrosine Catabolic Pathway

The catabolism of tyrosine is a specialized pathway occurring primarily in the liver and kidney, but reactivated in certain cancers. The pathway involves the loss of the carboxyl carbon (C1) as CO


, meaning a U-

C

tracer yields downstream metabolites with specific mass shifts.

Atom Mapping Logic:

  • L-Tyrosine (

    
    C
    
    
    
    ,
    
    
    N
    
    
    )
    
    
    p-Hydroxyphenylpyruvate (pHPP) (
    
    
    C
    
    
    )
    + Glutamate (
    
    
    N
    
    
    )
    .
  • pHPP

    
    Homogentisate (
    
    
    
    C
    
    
    )
    + CO
    
    
    (
    
    
    C
    
    
    )
    . (Note: C1 is lost here).
  • Homogentisate

    
    
    
    
    
    Fumarylacetoacetate .
  • Fumarylacetoacetate

    
    Fumarate (
    
    
    
    C
    
    
    )
    + Acetoacetate (
    
    
    C
    
    
    )
    .

Pathway Visualization:

Tyrosine_Catabolism Tyr L-Tyrosine (U-13C9, 15N) pHPP p-Hydroxyphenylpyruvate (13C9) Tyr->pHPP TAT (Transamination) aKG a-Ketoglutarate Glu Glutamate (15N-labeled) aKG->Glu N-transfer HGA Homogentisate (13C8) pHPP->HGA HPD CO2 CO2 (13C1) pHPP->CO2 FAA Fumarylacetoacetate HGA->FAA HGD / GSTZ1 Fum Fumarate (13C4) FAA->Fum FAH AcAc Acetoacetate (13C4) FAA->AcAc FAH TCA TCA Cycle Fum->TCA Anaplerosis AcAc->TCA Acetyl-CoA entry

Figure 1: Atom transition map for


C

N-Tyrosine. Note the separation of Nitrogen (Red path) and Carbon (Green/Yellow path).

Experimental Protocol

Materials & Reagents
  • Tracer: L-Tyrosine [U-

    
    C
    
    
    
    , 99%;
    
    
    N, 99%] (e.g., Cambridge Isotope Labs or Sigma).
  • Base Medium: Tyrosine-free, Glutamine-free DMEM or RPMI (custom formulation).

  • FBS: Dialyzed Fetal Bovine Serum (Essential to remove background unlabeled amino acids).

  • LC-MS Solvents: LC-MS grade Methanol, Acetonitrile, Water, Ammonium Acetate/Hydroxide.

Tracer Preparation (Critical Step)

Tyrosine has poor solubility in neutral water (~0.45 g/L).

  • Prepare a 100x Stock Solution : Dissolve labeled Tyrosine in 0.1 M HCl to facilitate dissolution, then neutralize carefully with NaOH or dilute directly into media if volume permits.

  • Filter sterilize (0.22 µm).

  • Final concentration in media should match physiological levels (typically 0.4 mM or 72 mg/L for DMEM).

Cell Culture & Labeling Workflow
StepActionTechnical Rationale
1. Adaptation Culture cells in standard media with Dialyzed FBS for 24h.Depletes intracellular pools of unlabeled amino acids derived from serum.
2. Wash Wash cells 2x with warm PBS (37°C).Removes residual unlabeled tyrosine from the extracellular space.
3. Pulse Add warm media containing

C

N-Tyrosine
.
Initiates the labeling period (

).
4. Time Course Collect samples at

min (Dynamic MFA) or 24h (Isotopic Steady State).
Dynamic points are required for flux calculation; 24h confirms pool saturation.
5. Quench Rapidly aspirate media; wash with ice-cold saline; add 80% MeOH (-80°C) .Instantly stops metabolic activity. Enzymes are denatured; metabolites are extracted.
Sample Preparation for LC-MS
  • Scrape cells in cold 80% MeOH.

  • Vortex vigorously (1 min) and centrifuge at 14,000 x g for 15 min at 4°C.

  • Transfer supernatant to a new glass vial.

  • Dry under nitrogen gas flow (avoid heat to prevent degradation).

  • Reconstitute in 50 µL Acetonitrile:Water (1:1) .

Analytical Methodology (LC-MS/MS)

Instrument: Q-Exactive Orbitrap or Triple Quadrupole (QQQ). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar amino acids and TCA intermediates.

LC Parameters:

  • Column: Waters BEH Amide or SeQuant ZIC-pHILIC.

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 85% B to 40% B over 15 mins.

MS Acquisition Strategy: For


C

N-Tyrosine
, you must monitor specific isotopologues.
MetaboliteFormula (Unlabeled)Monitored Isotopologues (m/z)Pathway Significance
Tyrosine C

H

NO

M+0, M+10 (

C


N

)
Substrate uptake / Pool enrichment.
Glutamate C

H

NO

M+0, M+1 (

N

)
Nitrogen transamination flux.
Fumarate C

H

O

M+0, M+4 (

C

)
Carbon flux into TCA (Anaplerosis).
Malate C

H

O

M+0, M+4 (

C

)
Downstream TCA cycling.
Citrate C

H

O

M+0, M+4, M+2TCA cycling (Oxidative vs Reductive).

Data Analysis & Flux Modeling

Natural Abundance Correction

Raw MS data must be corrected for the natural presence of


C (1.1%) and 

N (0.37%).
  • Tool: Use AccuCor2 (specifically designed for dual-isotope correction) or IsoCor .

  • Note: Standard correction matrices often assume only Carbon labeling. Ensure your software is set to "Dual Isotope" mode to account for the N mass shift.

Metabolic Flux Calculation

Because Tyrosine is a peripheral input, global MFA (solving the entire stoichiometric matrix) is difficult without a glucose tracer. Instead, use Targeted Flux Ratio Analysis :

  • Enrichment Calculation:

    
    
    
  • Fractional Contribution to TCA:

    
    
    
  • Nitrogen Flux:

    
    
    

Workflow Diagram:

Workflow Step1 1. Tracer Prep (Dissolve in Acid/Neut) Step2 2. Cell Culture (Dialyzed FBS) Step1->Step2 Step3 3. Extraction (80% MeOH, -80C) Step2->Step3 Step4 4. LC-MS/MS (HILIC Mode) Step3->Step4 Step5 5. Data Analysis (AccuCor2 + Modeling) Step4->Step5

Figure 2: Experimental workflow for dual-isotope MFA.

Case Study Application: Melanoma Metabolism

Context: Melanoma cells are uniquely dependent on tyrosine for melanin synthesis and often upregulate tyrosine catabolism to fuel the TCA cycle when glucose is limited.

Experiment: A researcher compares Metastatic Melanoma (Cell Line A) vs. Primary Melanocytes (Cell Line B). Results:

  • Cell Line A: Shows high levels of Fumarate M+4 and Malate M+4 , indicating active catabolism of the tyrosine carbon skeleton into the TCA cycle (Energy generation).

  • Cell Line B: Shows high Tyrosine M+10 uptake but minimal Fumarate labeling. Instead, the label is found in protein fractions (Protein Synthesis).

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. Link

  • Yang, L., et al. (2022). AccuCor2: A resolution-independent tool for natural isotope abundance correction in dual-isotope tracer experiments.[2] Briefings in Bioinformatics. Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • DeBerardinis, R. J., et al. (2012). The biology of cancer: metabolic reprogramming fuels cell growth and proliferation. Cell Metabolism. Link

Sources

Application Note: Quantifying Dopamine Synthesis Rates (Flux) Using L-Tyrosine [U-13C9, 15N] and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In neurodegenerative research (specifically Parkinson’s Disease) and psychopharmacology, measuring static dopamine levels often fails to capture the dynamic state of neuronal health. A neuron may maintain normal dopamine levels despite impaired synthesis machinery by reducing release or downregulating degradation—a "masked" pathology.

Kinetic Flux vs. Static Pools: Static measurements (ELISA, standard HPLC) provide a snapshot of the pool size. In contrast, measuring the Fractional Synthesis Rate (FSR) using a stable isotope tracer (L-Tyrosine [U-13C9, 15N]) reveals the velocity of the biosynthetic engine. This protocol details the quantification of dopamine synthesis flux in neuronal models (e.g., iPSC-derived dopaminergic neurons or PC12 cells) using LC-MS/MS.

Mechanistic Principle

The assay relies on "pulse-labeling" cells with heavy Tyrosine. As the heavy amino acid enters the catecholamine biosynthetic pathway, it is hydroxylated to L-DOPA and decarboxylated to Dopamine. By monitoring the mass-shifted isotopologues of Dopamine over time, we calculate the rate of new synthesis.

The Mass Shift Logic (Critical for MS Method Setup)
  • Tracer: L-Tyrosine [U-13C9, 15N] (Universal label: 9 carbons, 1 nitrogen).

    • Mass Shift: +10 Da relative to unlabeled Tyrosine.

  • Enzymatic Step 1 (Tyrosine Hydroxylase): Tyr

    
     L-DOPA. No atoms lost.
    
  • Enzymatic Step 2 (AADC): L-DOPA

    
     Dopamine + CO
    
    
    
    .
    • The Loss: The decarboxylation removes the carboxyl group (COOH).

    • The Result: Since the precursor was uniformly labeled, the lost CO

      
       contains one 
      
      
      
      C atom.
    • Final Label: The resulting Dopamine retains 8

      
      C atoms and 1 
      
      
      
      N atom.
    • Net Mass Shift for Dopamine: +9 Da.

Pathway Visualization

DopaminePath Tyr L-Tyrosine (Endogenous) DOPA L-DOPA (Intermediate) Tyr->DOPA Tyrosine Hydroxylase (Rate Limiting) Tyr_Heavy L-Tyrosine [U-13C9, 15N] (+10 Da) Tyr_Heavy->DOPA DA Dopamine (Natural) DOPA->DA AADC (Decarboxylase) DA_Heavy Dopamine [13C8, 15N] (+9 Da) DOPA->DA_Heavy Synthesis Flux CO2 CO2 (Loss of 13C) DOPA->CO2

Figure 1: Dopamine biosynthetic pathway highlighting the mass shift during the conversion of heavy Tyrosine to heavy Dopamine. Note the loss of one heavy carbon during decarboxylation.

Materials & Reagents

Tracers & Standards[1][2]
  • Tracer: L-Tyrosine [U-13C9, 15N] (purity >99% isotope enrichment).

  • Internal Standard (ISTD): Dopamine-d4 (HCl salt). Crucial: Do not use 13C-Dopamine as an internal standard if it overlaps with your biologically synthesized heavy dopamine. Deuterated standards (d4) shift +4 Da, avoiding interference with the +9 Da biological signal.

Extraction Buffer (The "Stabilizer")

Dopamine oxidizes rapidly to neuromelanin/quinones at neutral pH.

  • Composition: 0.1 M Perchloric Acid (HClO

    
    ) OR 0.1% Formic Acid in water.
    
  • Additives: 0.1% Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) and 0.01% EDTA.
    • Why: Metabisulfite prevents oxidation; EDTA chelates metals that catalyze degradation.

Experimental Protocol

Phase 1: In Vitro Pulse Labeling
  • Preparation: Culture dopaminergic cells (e.g., SH-SY5Y, PC12, or iNeurons) in 6-well plates.

  • Depletion (Optional but recommended): Wash cells once with Tyrosine-free media to remove the large pool of unlabeled tyrosine.

  • Pulse: Add warm culture media containing L-Tyrosine [U-13C9, 15N] (e.g., 50–100 µM).

  • Time Course: Harvest cells at

    
     and 
    
    
    
    hours.
    • Note: Flux is best calculated from the linear accumulation phase (usually 0–4 hours).

Phase 2: Sample Extraction
  • Quench: Rapidly aspirate media and wash with ice-cold PBS.

  • Lysis: Immediately add 200 µL of Extraction Buffer (Acid + Antioxidants) directly to the well.

  • Scrape & Collect: Scrape cells and transfer to a microcentrifuge tube.

  • Internal Standard: Spike 10 µL of Dopamine-d4 (1 µM) into the lysate before centrifugation to account for extraction loss.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an amber LC vial (light sensitive).

Phase 3: LC-MS/MS Analysis[3]
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).

  • Chromatography (The "Expert" Choice):

    • Avoid C18: Dopamine is too polar and elutes in the void volume on standard C18.

    • Recommended Column:PFP (Pentafluorophenyl) or HILIC .

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision EnergyLogic
Dopamine (Endogenous) 154.1 (

)
137.115-20 eVLoss of NH

Dopamine (Heavy) 163.1 (

)
145.115-20 eVLoss of

NH

(18 Da)
Dopamine-d4 (ISTD) 158.1 (

)
141.115-20 eVLoss of NH

L-Tyrosine (Endogenous) 182.1 (

)
136.115 eVLoss of Formic Acid
L-Tyrosine (Heavy) 192.1 (

)
146.115 eVRetains label

Note: The heavy dopamine transition 163


 145 accounts for the loss of the 

N-labeled ammonia group (Mass 18), consistent with the fragmentation physics of the labeled molecule.

Data Analysis & Workflow Visualization

Calculation: Fractional Synthesis Rate (FSR)

Do not rely solely on absolute peak area. You must calculate the Mole Percent Excess (MPE) or the Tracer/Tracee Ratio (TTR).





  • Precursor Enrichment: You must measure the enrichment of Tyrosine inside the cell to normalize. If intracellular Tyrosine is only 50% labeled, your Dopamine synthesis rate will appear artificially low if not corrected.

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Step1 Cell Culture Pulse with Tyr [13C9, 15N] Step2 Quench & Lyse (0.1M HClO4 + Na2S2O5) Step1->Step2 Time Points Step3 Spike ISTD (Dopamine-d4) Step2->Step3 Step4 Centrifuge Collect Supernatant Step3->Step4 Step5 LC Separation (PFP or HILIC Column) Step4->Step5 Step6 MRM Detection DA (154->137) Heavy DA (163->145) Step5->Step6

Figure 2: Step-by-step experimental workflow from cell culture pulse-labeling to mass spectrometry detection.

Troubleshooting & Validation (E-E-A-T)

  • Peak Tailing: Dopamine often tails on C18 columns.

    • Solution: Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms interact with the aromatic ring of dopamine via pi-pi interactions, providing superior peak shape and retention compared to C18.

  • Isobaric Interference:

    • Issue: Epinephrine has a similar mass to dopamine but different fragmentation.

    • Validation: Ensure your chromatographic method separates Dopamine from Epinephrine and Norepinephrine.

  • Low Signal:

    • Cause: Oxidation.

    • Check: Verify the freshness of the Sodium Metabisulfite in the lysis buffer. If the solution turns yellow, the dopamine is degrading.

References

  • Van de Merbel, N. C., et al. (2011). "Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation." Bioanalysis.

  • Helmschrodt, C., et al. (2020). "Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate." Journal of Neural Transmission.

  • Bickel, K. D., et al. (2021). "A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels." Journal of Analytical Methods in Chemistry.

  • Hsieh, Y. Y., et al. (2022). "Addressing the instability issue of dopamine during microdialysis." Journal of Food and Drug Analysis.

  • Mell, L., et al. (2020). "Localization and Absolute Quantification of Dopamine in Discrete Intravesicular Compartments Using NanoSIMS Imaging." Cells.

Application Note: Tracking Tyrosine Catabolism to Fumarate Using 13C9 15N Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The catabolism of Tyrosine is a tightly regulated pathway implicated in severe metabolic disorders (Tyrosinemia Types I, II, III; Alkaptonuria) and oncometabolic reprogramming. While static steady-state measurements of metabolites provide a snapshot of abundance, they fail to reveal pathway activity (flux).

This application note details a high-precision protocol for tracking the metabolic fate of L-Tyrosine [U-13C9, 15N] into the TCA cycle intermediate Fumarate . By utilizing a dual-labeled tracer, researchers can simultaneously validate the initial transamination step (loss of 15N) and quantify the carbon flux (retention of 13C) into the mitochondrial pool. This method is critical for validating novel HPPD or FAH inhibitors and assessing off-target metabolic shunting.

Pathway Mechanics & Atom Mapping (The "Why")

To interpret the mass spectrometry data correctly, one must understand the specific atomic fate of the tracer. We utilize L-Tyrosine [U-13C9, 15N] (Mass shift: M+10).

The Carbon/Nitrogen Cascade
  • Step 1: Transamination (TAT)

    • Reaction: Tyrosine +

      
      -Ketoglutarate 
      
      
      
      4-Hydroxyphenylpyruvate (4-HPP) + Glutamate.
    • Fate: The

      
      N label is lost  here, transferring to the glutamate pool. The carbon skeleton remains intact.
      
    • Mass Shift: Precursor (M+10)

      
       Product (M+9).
      
  • Step 2: Decarboxylation & Rearrangement (HPPD)

    • Reaction: 4-HPP + O

      
      
      
      
      
      Homogentisate (HGA) + CO
      
      
      .
    • Fate: The 4-HPP dioxygenase (HPPD) reaction involves an oxidative decarboxylation of the pyruvate side chain. One

      
      C atom is lost  as 
      
      
      
      CO
      
      
      .
    • Mass Shift: Precursor (M+9)

      
       Product (M+8).
      
  • Step 3: Ring Cleavage (HGD)

    • Reaction: Homogentisate

      
       4-Maleylacetoacetate (4-MAA).
      
    • Fate: The aromatic ring is opened, but all 8 remaining carbons are retained.

    • Mass Shift: Product remains M+8.

  • Step 4: Hydrolysis (FAH)

    • Reaction: Fumarylacetoacetate

      
       Fumarate + Acetoacetate.
      
    • Fate: The 8-carbon chain is split exactly in half. Fumarate receives 4 carbons; Acetoacetate receives 4 carbons.

    • Mass Shift: Precursor (M+8)

      
       Fumarate (M+4).
      
Pathway Visualization

TyrosineCatabolism Tyr L-Tyrosine [U-13C9, 15N] (M+10) HPP 4-HPP [U-13C9] (M+9) Tyr->HPP TAT (Loss of 15N) Glu Glutamate [15N] (M+1) Tyr->Glu HGA Homogentisate [U-13C8] (M+8) HPP->HGA HPPD (Loss of 13C) CO2 CO2 [13C] (M+1) HPP->CO2 MAA Maleylacetoacetate [U-13C8] (M+8) HGA->MAA HGD FAA Fumarylacetoacetate [U-13C8] (M+8) MAA->FAA MAAI Fum Fumarate [U-13C4] (M+4) FAA->Fum FAH (Cleavage) AcAc Acetoacetate [U-13C4] (M+4) FAA->AcAc FAH

Figure 1: Atom mapping of Tyrosine catabolism showing the specific mass shifts at each enzymatic step.

Experimental Protocol

Reagents & Materials
  • Tracer: L-Tyrosine [U-13C9, 15N] (99% isotopic purity).

  • Media: Tyrosine/Phenylalanine-free DMEM or RPMI (custom formulation).

    • Note: Standard media contains high levels of unlabeled Tyr/Phe, which will dilute the tracer signal. For flux analysis, replace standard Tyr with the labeled form at physiological concentrations (e.g., 0.4 mM).

  • Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

Cell Culture & Labeling
  • Seed Cells: Plate cells (e.g., HepG2, primary hepatocytes) to reach 70-80% confluency.

  • Wash: Wash cells 2x with warm PBS to remove residual unlabeled amino acids.

  • Pulse: Add the labeling medium containing [U-13C9, 15N] Tyrosine.

    • Timepoints: 0h, 1h, 4h, 24h (depending on metabolic rate).

  • Quench: Rapidly aspirate media and wash 1x with ice-cold PBS. Immediately add -80°C extraction solvent (500 µL per well for 6-well plate).

  • Harvest: Scrape cells on dry ice. Transfer to microcentrifuge tubes.

  • Clarify: Vortex vigorously (1 min), centrifuge at 15,000 x g for 10 min at 4°C. Transfer supernatant to LC-MS vials.

LC-MS/MS Method (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Reverse-phase (C18) columns poorly retain polar amino acids and organic acids like fumarate, leading to ion suppression and poor sensitivity.

Instrument: Q-Exactive / Orbitrap or Triple Quadrupole (QQQ).

ParameterSetting
Column Waters BEH Amide or Thermo Accucore 150-Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 85% B; 1-12 min: Linear to 40% B; 12-15 min: Hold 40% B; 15.1 min: Re-equilibrate 85% B.
Ionization Polarity Switching (Pos/Neg) or Separate Runs

MS Acquisition Strategy:

  • Positive Mode: Detect Tyrosine (M+10, M+0).

  • Negative Mode: Detect 4-HPP, HGA, Fumarate (M+4, M+0). Organic acids ionize far better in negative mode [1].

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

You are looking for specific "M+X" peaks. The presence of these peaks confirms the flux.

MetaboliteParent Formula (Unlabeled)Target IsotopologueOrigin Verification
Tyrosine C9H11NO3M+10 Intact Tracer
4-HPP C9H8O4M+9 Confirms TAT activity (Loss of N)
Homogentisate C8H8O4M+8 Confirms HPPD activity (Loss of C)
Fumarate C4H4O4M+4 Tyrosine-Derived
Fumarate C4H4O4M+0 Glucose/Glutamine-Derived (Background)
Calculating Fractional Contribution

To determine how much of the intracellular fumarate pool comes from tyrosine catabolism versus the TCA cycle (Glucose/Glutamine), calculate the fractional enrichment:



Critical QC Check: If you observe M+4 Fumarate but no M+8 Homogentisate, inspect the data for "scrambling." However, in this pathway, the M+8 to M+4 transition is chemically distinct and robust.

Troubleshooting
  • Low Signal for Fumarate M+4:

    • Cause: High flux from Glucose/Glutamine diluting the pool.

    • Solution: Perform the experiment in low-glucose/glutamine media to force reliance on amino acid catabolism, or increase the tracer concentration.

  • No M+9 4-HPP detected:

    • Cause: 4-HPP is unstable and rapidly converted.

    • Solution: Use a TAT inhibitor (e.g., Cycloserine) as a negative control to prove the peak disappears, confirming its identity.

References

  • Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. Link

  • Miyagi, S., et al. (2011). "LC-MS/MS analysis of stable isotope enrichments of phenylalanine and tyrosine." Journal of Chromatography B. Link

  • Moran, G.R. (2005). "4-Hydroxyphenylpyruvate dioxygenase."[1] Archives of Biochemistry and Biophysics. Link

  • KEGG Pathway Database. "Tyrosine metabolism - Homo sapiens (human)." Link

Sources

Precision Measurement of Protein Turnover: Heavy L-Tyrosine Pulse-Chase SILAC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein abundance is a static snapshot, but protein turnover (synthesis and degradation) is a dynamic process critical for cellular homeostasis.[1] In drug development—particularly with Targeted Protein Degradation (TPD) modalities like PROTACs and molecular glues—measuring the rate of degradation (


) is often more valuable than steady-state levels. This guide details a robust Heavy L-Tyrosine Pulse-Chase  protocol. While Arginine/Lysine (standard SILAC) are commonly used, L-Tyrosine labeling offers a distinct advantage by circumventing the metabolic conversion of Arginine to Proline, a common artifact that complicates data analysis. This protocol provides a self-validating workflow for determining protein half-lives (

) with high precision.

Introduction: The Kinetic Imperative

Beyond Steady State

Standard proteomics measures abundance (


), which is the ratio of synthesis (

) to degradation (

):

A drug might lower protein levels by inhibiting synthesis or accelerating degradation. Distinguishing these mechanisms is vital. For example, a PROTAC must actively accelerate

. A "Pulse-Chase" experiment, where a labeled pool of proteins is allowed to decay, is the gold standard for measuring this rate.
The Arginine-to-Proline Problem

Standard SILAC utilizes


-Arginine. However, in many cell lines (e.g., HeLa, HEK293), excess Arginine is metabolically converted into Proline via the ornithine pathway. This results in the "Heavy" label appearing partially in Proline residues, splitting the heavy peak signal and complicating quantification.[2]
  • The Tyrosine Solution: L-Tyrosine is not subject to this rapid metabolic conversion. Using

    
    -Tyrosine provides a clean, distinct mass shift (+9 Da) without "signal bleeding" into other amino acid pools, ensuring higher quantification accuracy for turnover rates.
    

Experimental Design & Workflow

The experiment follows a "Label-to-Saturation


 Chase"  design. Cells are first grown in "Heavy" media until the proteome is fully labeled. At 

, the media is swapped to "Light" (unlabeled) media. The disappearance of the Heavy signal over time directly reflects protein degradation.
Workflow Visualization

The following diagram outlines the critical timeline and media switches required for the assay.

ProteinTurnoverWorkflow cluster_0 Phase 1: Labeling (Pulse) cluster_1 Phase 2: The Chase cluster_2 Phase 3: Analysis Adapt Adaptation (Dialyzed FBS) Label Heavy Labeling (13C9-Tyr > 5 doublings) Adapt->Label 2 weeks Switch Wash & Switch to Light Media (t=0) Label->Switch >95% Incorp. Chase Chase Period (0 - 24 hrs) Switch->Chase Harvest Harvest & Lysis (Multiple Timepoints) Chase->Harvest t=0, 2, 4, 8, 16, 24h LCMS LC-MS/MS Analysis Harvest->LCMS Tryptic Digest

Figure 1: Experimental workflow for Heavy Tyrosine Pulse-Chase. Cells are saturated with heavy label before the chase begins.

Materials & Reagents

ReagentSpecificationCritical Note
SILAC Media DMEM/RPMI deficient in Tyr, Arg, LysCustom kits available (e.g., Pierce, Thermo).
Dialyzed FBS 10 kDa MWCO dialysisCRITICAL: Standard FBS contains light amino acids that will dilute the label.
Heavy Tyrosine L-Tyrosine-13C9, 15N1 (or similar)Ensure high isotopic purity (>99%).
Light Tyrosine Natural L-TyrosineFor the chase phase.[3]
Lysis Buffer 8M Urea, 50mM Tris pH 8.0Avoid detergents (SDS) if possible to simplify MS prep.
Protease Inhibitors Cocktail (EDTA-free)Prevent artificial degradation during lysis.

Step-by-Step Protocol

Phase 1: Adaptation and Labeling (The "Pulse")

Objective: Replace the natural proteome with a Heavy-labeled proteome.

  • Media Prep: Prepare "Heavy Media" by adding

    
    -Tyrosine to deficient DMEM. Add dialyzed FBS (10%) and standard Arg/Lys (light).
    
    • Note: We add standard Arg/Lys because we are only tracking Tyrosine.

  • Culture: Pass cells in Heavy Media for at least 5-6 cell doublings .

    • Validation: Harvest a small aliquot to verify incorporation efficiency. >95% of Tyrosine-containing peptides should be Heavy.

Phase 2: The Chase (Degradation Measurement)

Objective: Switch to Light media and monitor the decay of the Heavy pool.

  • Preparation: Prepare "Light Media" (Deficient DMEM + Natural Tyr + Dialyzed FBS). Pre-warm to 37°C.

  • The Switch (t=0):

    • Aspirate Heavy Media.

    • Wash: Rinse cells

      
       with warm PBS to remove residual heavy amino acids.
      
    • Add Light Media.[4]

  • Treatment (Optional): If testing a PROTAC or drug, add it to the Light Media immediately upon switching.

  • Sampling: Harvest cells at defined time points.

    • Suggested Schedule: 0h, 2h, 4h, 8h, 12h, 24h.

    • Method: Wash with ice-cold PBS, scrape into liquid nitrogen or lyse immediately in 8M Urea buffer.

Phase 3: Sample Preparation & LC-MS/MS
  • Lysis: Sonicate lysates in 8M Urea buffer. Clarify by centrifugation (15,000 x g, 10 min).

  • Quantification: Measure protein concentration (BCA assay). Normalize all time points to the same starting mass (e.g., 50 µg).

  • Digestion:

    • Reduce (DTT, 5mM, 30 min).

    • Alkylate (IAA, 15mM, 30 min, dark).

    • Dilute Urea to <2M.

    • Add Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips or columns.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap).

    • Instrument Setting: Ensure the method includes the specific mass shift for your Tyrosine label (+9 Da or similar) in the search parameters.

Data Analysis & Calculation

The Mathematical Model

Protein degradation follows first-order kinetics. We measure the Heavy-to-Light (H/L) ratio (or more accurately, the remaining Heavy intensity normalized to total protein or a spike-in standard).



Where:

  • 
     = Intensity of Heavy peptide at time 
    
    
    
    .
  • 
     = Intensity of Heavy peptide at time 0.
    
  • 
     = Degradation rate constant.
    
Calculation Steps
  • Filter Data: Select peptides containing at least one Tyrosine residue.

  • Normalize: Normalize Heavy intensities against the total ion current (TIC) or a housekeeping protein (e.g., Actin/Tubulin) if global protein levels are stable.

  • Plot: Create a scatter plot of

    
     vs. Time (hours).
    
  • Regression: Perform linear regression. The slope of the line is

    
    .
    
  • Half-Life (

    
    ): 
    
    
    
    
Logic Diagram: From Signal to Rate

DataAnalysis RawData Raw MS Spectra (Heavy & Light Peaks) Filter Filter: Tyr-containing Peptides only RawData->Filter Ratio Calculate Fraction Remaining (Heavy / Total) Filter->Ratio Plot Plot ln(Fraction) vs Time Ratio->Plot Result Slope = -k_deg Half-life = 0.693 / k_deg Plot->Result

Figure 2: Analytical pipeline for deriving degradation constants from mass spectrometry data.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Label Incorporation Incomplete adaptationExtend the "Pulse" phase to 6-7 doublings. Ensure media is truly Tyr-deficient.
Rapid Signal Loss (All Proteins) Cell death/toxicityCheck dialyzed FBS quality. Dialysis removes growth factors; may need supplementation.
Recycling of Label Re-incorporation of Heavy AAHeavy amino acids released from degraded proteins can be re-used for synthesis, artificially extending half-life. Add a large excess of Light Tyrosine in the chase media to outcompete recycled Heavy Tyrosine.
No Tyrosine Peptides Trypsin specificityTrypsin cuts at K/R. Tyr is internal. Ensure your search engine (MaxQuant) is set to "Heavy Label on Y" (Variable or Fixed depending on phase).

References

  • Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature. [Link]

    • Foundational paper establishing quantitative turnover measurements using dynamic SILAC.
  • Ong, S.E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]

    • The core methodology for SILAC labeling.
  • Pratt, J.M., et al. (2002). Dynamics of protein turnover, a missing dimension in proteomics. Molecular & Cellular Proteomics. [Link]

    • Discusses the importance of turnover vs. abundance.
  • Bendall, S.C., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. [Link]

    • Details the Arginine-to-Proline conversion issue and strategies to mitig

Sources

Application Note: Targeted Metabolomic Flux Analysis of Catecholamine Biosynthesis Using [U-13C9, 15N]-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust workflow for tracing the metabolic flux of catecholamine neurotransmitters—Dopamine (DA), Norepinephrine (NE), and Epinephrine (EPI)—using the stable isotope precursor [U-13C9, 15N]-Tyrosine . Unlike static metabolite profiling, which provides a snapshot of concentration, this fluxomic approach reveals the rate of de novo synthesis and turnover. We address critical challenges inherent to catecholamine analysis, including rapid oxidation, high polarity, and low physiological abundance, by utilizing a specialized Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS method and an antioxidant-stabilized extraction protocol.

Scientific Principle: Isotope Tracing Logic

The core of this assay relies on the distinct mass shift introduced by the heavy isotope-labeled precursor. By replacing natural Tyrosine in the culture medium or infusion with [U-13C9, 15N]-Tyrosine (Mass Shift: M+10), we can track the incorporation of the heavy label into downstream metabolites.

The Mass Shift Calculus

Understanding the atomic transition is vital for setting up the Mass Spectrometer (MRM) transitions.

  • L-Tyrosine [U-13C9, 15N]: The precursor is fully labeled.

    • Formula: C9H11NO3

    • Mass Shift: +10 Da (9 Carbon-13 + 1 Nitrogen-15).

  • L-DOPA: Formed by hydroxylation (Tyrosine Hydroxylase). No carbon loss.

    • Mass Shift: +10 Da.

  • Dopamine: Formed by decarboxylation (Aromatic L-amino acid decarboxylase).

    • Mechanism:[1][2][3] Loss of the carboxyl group (CO2). Since the precursor is uniformly labeled (U-13C), the lost carbon is a ^13C atom.

    • Remaining Label: 8 Carbon-13 + 1 Nitrogen-15.

    • Mass Shift:+9 Da .

  • Norepinephrine: Formed by hydroxylation (Dopamine

    
    -hydroxylase). No carbon change.
    
    • Mass Shift:+9 Da .

  • Epinephrine: Formed by methylation (Phenylethanolamine N-methyltransferase).

    • Mechanism:[1][2][3] Addition of a methyl group (-CH3) from S-Adenosyl Methionine (SAM). Assuming SAM is unlabeled (natural abundance), the new carbon is ^12C.

    • Mass Shift:+9 Da .

Pathway Visualization

CatecholamineFlux cluster_legend Legend Tyrosine L-Tyrosine (Precursor) [M+10] LDOPA L-DOPA (Intermediate) [M+10] Tyrosine->LDOPA Tyrosine Hydroxylase (TH) +OH Dopamine Dopamine (Neurotransmitter) [M+9] (Loss of 13C-CO2) LDOPA->Dopamine AADC -CO2 (13C loss) NE Norepinephrine [M+9] Dopamine->NE DBH +OH EPI Epinephrine [M+9] (Methylation from unlabeled SAM) NE->EPI PNMT +CH3 (12C) key Blue: Input Tracer Green: Primary Target Red Arrow: Carbon Loss Step

Figure 1: Metabolic pathway illustrating the atomic transition and mass shifts from [U-13C9, 15N]-Tyrosine to downstream catecholamines.

Materials & Reagents

Chemicals[4][5]
  • Tracer: L-Tyrosine-[U-13C9, 15N] (Isotopic purity >99%).

  • Internal Standards (IS): Deuterated standards are required to normalize extraction efficiency and matrix effects. Do not use 13C standards as they may overlap with your biological tracer signal.

    • Dopamine-d4 (ring-d3, beta-d1)

    • Norepinephrine-d6

    • Epinephrine-d6

  • Stabilizers (Critical):

    • Sodium Metabisulfite (Na2S2O5) - Antioxidant.

    • EDTA (Disodium salt) - Chelator (prevents metal-catalyzed oxidation).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Matrix-Specific Considerations
  • Glassware: Catecholamines adhere to glass. Use polypropylene (PP) tubes for all preparation steps. If glass is mandatory, it must be silanized.[4]

Experimental Protocol

Phase 1: Metabolic Labeling (In Vitro Model)

Target System: PC12 cells or Dopaminergic Neurons (iPSC-derived).

  • Depletion: Wash cells 2x with warm PBS. Incubate for 30 minutes in Tyrosine-free medium to deplete intracellular pools.

  • Pulse: Replace medium with physiological medium containing [U-13C9, 15N]-Tyrosine (e.g., 50-100 µM).

  • Time Course: Harvest cells at t=0, 1h, 3h, 6h, 12h, and 24h to capture flux dynamics.

Phase 2: Sample Extraction (The "Acid-Lysis" Method)

Catecholamines are extremely labile at neutral/basic pH. Extraction must be acidic.

  • Quenching: Rapidly aspirate medium. Wash cells 1x with ice-cold PBS.

  • Lysis: Immediately add 200 µL ice-cold Lysis Buffer directly to the well.

    • Lysis Buffer Composition: 0.1 M Perchloric Acid (PCA) OR 0.1% Formic Acid containing 4 mM Sodium Metabisulfite and 1 mM EDTA .

  • Internal Standard Spike: Add 10 µL of IS Mix (1 µM each of d4-DA, d6-NE, d6-EPI) to the lysate before scraping to control for recovery.

  • Collection: Scrape cells and transfer to 1.5 mL PP tubes.

  • Precipitation: Vortex for 30s. Incubate on ice for 10 min (protected from light).

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to a fresh PP vial.

    • Note: If using PCA, neutralizing with KOH is common but risky for catecholamines due to pH spikes. We recommend direct injection of Formic Acid extracts or using WCX Solid Phase Extraction (SPE) if the matrix is dirty (e.g., plasma). For cell culture, direct acidic injection is usually sufficient.

Phase 3: LC-MS/MS Acquisition

Chromatography Strategy: Reverse Phase (C18) retains catecholamines poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for these polar, basic compounds.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Thermo Accucore HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.125% Formic Acid in 50:50 Water:ACN (pH ~3.0).

  • Mobile Phase B: 10 mM Ammonium Formate + 0.125% Formic Acid in 90:10 ACN:Water.

    • Why this buffer? Ammonium formate provides ionic strength for peak shape; Formic acid keeps catecholamines protonated; High organic content suits HILIC.

Gradient:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 100 0.4
1.0 100 0.4
6.0 70 0.4
7.0 40 0.4
8.0 40 0.4
8.1 100 0.4

| 12.0 | 100 | 0.4 |

MS/MS Transitions (ESI Positive Mode): Resolution: Unit/Unit. Source Temp: 500°C.

AnalytePrecursor (Q1)Product (Q3)CE (eV)Type
Dopamine (Endogenous) 154.1137.115Quant
Dopamine (Tracer M+9) 163.1 146.1 15Flux
Dopamine-d4 (IS)158.1141.115IS
Norepinephrine (Endogenous) 170.1152.118Quant
Norepinephrine (Tracer M+9) 179.1 161.1 18Flux
Norepinephrine-d6 (IS)176.1158.118IS
Tyrosine (Endogenous) 182.1136.112Quant
Tyrosine (Tracer M+10) 192.1 145.1 12Flux

Workflow Diagram

Workflow cluster_0 1. Cell Culture Pulse cluster_1 2. Extraction (Acidic) cluster_2 3. Analysis Step1 Deplete Tyrosine (30 min) Step2 Add 13C9 15N Tyrosine (Pulse) Step1->Step2 Step3 Wash PBS (Cold) Step2->Step3 Step4 Add Lysis Buffer (0.1% FA + Na2S2O5 + EDTA) Step3->Step4 Step5 Spike Internal Std (d4-DA, d6-NE) Step4->Step5 Step6 Centrifuge & Collect Supernatant (Plastic Vials Only) Step5->Step6 Step7 HILIC LC-MS/MS Monitor M+0 and M+9 Step6->Step7

Figure 2: Step-by-step experimental workflow from cell culture labeling to HILIC-MS/MS analysis.

Data Analysis & Calculation

To determine the synthesis rate, calculate the Mass Isotopomer Distribution (MID) .

  • Peak Integration: Integrate the area for Endogenous (M+0) and Tracer (M+9/M+10) peaks.

  • Enrichment Calculation:

    
    
    
  • Flux Interpretation:

    • A rapid increase in Dopamine M+9 indicates high Tyrosine Hydroxylase (TH) activity.

    • A delay in Norepinephrine M+9 appearance relative to Dopamine M+9 suggests a bottleneck at Dopamine

      
      -hydroxylase (DBH).
      

Troubleshooting & Validation (Trustworthiness)

IssueProbable CauseSolution
Low Sensitivity Oxidation of catecholamines.Ensure Sodium Metabisulfite is fresh. Keep samples at 4°C.
Peak Tailing Interaction with silanols or metal ions.Use PEEK-lined columns or add EDTA to mobile phase. Use HILIC columns.
No M+9 Signal Low turnover rate or incorrect transition.Verify cell viability. Confirm M+9 transition calculation (Tyrosine M+10 -> Dopamine M+9).
Carryover Sticky compounds on injector.Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.

References

  • Agilent Technologies. (2016).[4] Plasma Catecholamines by LC/MS/MS Application Note. Retrieved from

  • Thermo Fisher Scientific. (2016). Determination and quantitation of catecholamines and metanephrines in urine with an efficient sample preparation and LC-MS/MS workflow. Retrieved from

  • Yuan, M., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.[5][6] Molecules (MDPI). Retrieved from

  • Schönberger, K., et al. (2022).[5][7] Targeted LC-MS/MS-based metabolomics and lipidomics on limited hematopoietic stem cell numbers. STAR Protocols (Cell Press). Retrieved from

  • Jang, C., et al. (2018). Metabolite Tracing: An Essential Tool for Studying Metabolism. Cell Metabolism.[7][8] (General principle of flux analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete L-Tyrosine ¹³C₉,¹⁵N Incorporation in SILAC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This guide, developed by our senior application scientists, provides in-depth troubleshooting for researchers encountering incomplete incorporation of L-Tyrosine ¹³C₉,¹⁵N. We aim to provide not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve these challenges in your own research.

Troubleshooting Guide

This section addresses specific issues that can lead to incomplete labeling of L-Tyrosine ¹³C₉,¹⁵N in your SILAC experiments.

Q1: My mass spectrometry data shows a significant population of unlabeled tyrosine-containing peptides. What are the primary reasons for this incomplete incorporation?

Incomplete incorporation of heavy L-Tyrosine is a common issue that can significantly impact the accuracy of quantitative proteomics studies.[1] The presence of a substantial "light" peptide population alongside the "heavy" counterpart suggests that the cellular machinery had access to unlabeled tyrosine during protein synthesis. The most common culprits for this fall into two main categories: issues with the cell culture conditions and the metabolic state of the cells themselves.

Primary Causes and Solutions:

  • Insufficient Cell Doublings: For complete incorporation of a labeled amino acid, the existing "light" protein pool must be diluted out through cell division and protein turnover. A minimum of five to six cell doublings is generally recommended to achieve >97% incorporation.[1] For slowly dividing cells, this period will need to be extended.

  • Presence of Unlabeled Tyrosine in the Medium: The SILAC media is designed to have the heavy isotope as the sole source of a particular amino acid. However, contamination with light tyrosine can occur.

    • Dialyzed Serum: Standard fetal bovine serum (FBS) contains free amino acids, including tyrosine. It is crucial to use dialyzed FBS, which has had small molecules like amino acids removed.

    • Cross-Contamination: Ensure that there is no accidental introduction of standard media or supplements containing light tyrosine into your SILAC culture.

  • Mycoplasma Contamination: Mycoplasma are a common source of cell culture contamination and can consume amino acids from the media, potentially altering the availability of the heavy-labeled tyrosine for your cells. Regular testing for mycoplasma is a critical aspect of maintaining a reliable SILAC workflow.

Q2: I've confirmed my cell culture conditions are optimal, but I still see incomplete labeling. Could the metabolism of my specific cell line be the issue?

Yes, the unique metabolic characteristics of your cell line are a critical factor. L-Tyrosine is a non-essential amino acid, meaning that many mammalian cells can synthesize it endogenously.[2] This presents a significant challenge for SILAC labeling.

Metabolic Pathways Affecting L-Tyrosine Labeling:

  • De novo Synthesis from Phenylalanine: The most significant metabolic route that can introduce unlabeled tyrosine is the hydroxylation of phenylalanine by the enzyme phenylalanine hydroxylase (PAH).[2] If your SILAC medium contains unlabeled phenylalanine, your cells may be converting it into unlabeled tyrosine, which then competes with the heavy-labeled tyrosine for incorporation into newly synthesized proteins.

    • Troubleshooting Strategy: To mitigate this, you can either use SILAC medium that is also deficient in phenylalanine and supplement it with heavy-labeled phenylalanine, or you can add an excess of unlabeled phenylalanine to the medium. The latter approach, while seemingly counterintuitive, can sometimes help by overwhelming the cellular uptake and conversion machinery, but the former is the more robust solution.

  • High Tyrosine Catabolism: Some cell lines, particularly those derived from cancers, may exhibit high rates of tyrosine catabolism.[3] In this pathway, tyrosine is broken down into fumarate and acetoacetate to be used as an energy source.[4] If the rate of catabolism is high, it could deplete the intracellular pool of heavy-labeled tyrosine, making the cells more reliant on any available source of light tyrosine, including de novo synthesis.

    • Investigative Step: While directly measuring tyrosine catabolism is complex, if you suspect this is an issue, you can try increasing the concentration of heavy L-Tyrosine in your SILAC medium to outcompete the catabolic pathway.

The following diagram illustrates the key metabolic pathways of L-Tyrosine that can impact SILAC labeling efficiency.

Tyrosine_Metabolism cluster_cell Phe_medium Unlabeled Phenylalanine (from medium) Cell Cell Phe_medium->Cell Uptake Tyr_unlabeled_pool Unlabeled Tyrosine Pool Phe_medium->Tyr_unlabeled_pool Phenylalanine Hydroxylase (PAH) Tyr_heavy_medium Heavy L-Tyrosine ¹³C₉,¹⁵N (from SILAC medium) Tyr_heavy_medium->Cell Uptake Tyr_heavy_pool Heavy Tyrosine Pool Tyr_heavy_medium->Tyr_heavy_pool Protein_synthesis Protein Synthesis Tyr_unlabeled_pool->Protein_synthesis Tyr_heavy_pool->Protein_synthesis Catabolism Tyrosine Catabolism (Fumarate, Acetoacetate) Tyr_heavy_pool->Catabolism Neurotransmitter_synthesis Neurotransmitter/Hormone Synthesis (e.g., Dopamine) Tyr_heavy_pool->Neurotransmitter_synthesis

Caption: Key metabolic pathways of L-Tyrosine impacting SILAC labeling.

Q3: How can I experimentally validate the incorporation efficiency of L-Tyrosine ¹³C₉,¹⁵N?

Validating the incorporation efficiency is a crucial quality control step in any SILAC experiment.[5] This is typically done by mass spectrometry.

Protocol for Assessing Labeling Efficiency:

A detailed, step-by-step protocol for this procedure is provided in the "Experimental Protocols" section of this guide. The general workflow involves:

  • Harvesting a small aliquot of cells that have been cultured in the heavy SILAC medium for at least five passages.

  • Protein extraction and digestion with trypsin.

  • Analysis by LC-MS/MS.

  • Data analysis: The mass spectra of identified peptides containing tyrosine are inspected. For a given peptide, you should observe a peak corresponding to the heavy-labeled version and a much smaller (or ideally, absent) peak for the light version. The incorporation efficiency can be calculated as:

    Efficiency (%) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) x 100

An incorporation efficiency of >97% is generally considered acceptable for quantitative accuracy.

Q4: I am working with a cell line that has a high rate of converting phenylalanine to tyrosine. What is the best strategy to overcome this?

This is a classic SILAC challenge when dealing with non-essential amino acids. The most effective solution is to control the isotopic state of the precursor amino acid, in this case, phenylalanine.

Recommended Strategy:

The ideal approach is to use a SILAC medium that is deficient in both tyrosine and phenylalanine. You would then supplement this medium with heavy-labeled L-Tyrosine ¹³C₉,¹⁵N and heavy-labeled L-Phenylalanine (e.g., L-Phenylalanine-¹³C₉,¹⁵N). This ensures that any tyrosine synthesized by the cells from phenylalanine will also be heavy-labeled, thus not interfering with your quantitative analysis.

Alternative Strategy:

If using heavy-labeled phenylalanine is not feasible, you can try to inhibit the conversion by adding a high concentration of unlabeled proline to the medium. While this is a common and effective strategy for preventing arginine-to-proline conversion, its efficacy for the phenylalanine-to-tyrosine conversion is less established and would require empirical validation for your specific cell line.

Frequently Asked Questions (FAQ)

What is the optimal concentration of L-Tyrosine ¹³C₉,¹⁵N to use in SILAC medium?

The optimal concentration can be cell-line dependent. However, a good starting point is to match the concentration found in standard culture media. For example, in a study using a 5-plex SILAC method with a DMEM-based medium, a final concentration of 0.461 mM L-Tyrosine was used.[6] It is important to note that L-Tyrosine has low solubility in aqueous solutions at neutral pH.[2] Therefore, preparing a concentrated stock solution may require dissolving it at an acidic or basic pH before adding it to the medium.[2]

Amino AcidExample Concentration (mM)[6]Standard DMEM Concentration (mg/L)Standard RPMI-1640 Concentration (mg/L)[3]
L-Tyrosine0.46172.429
L-Lysine0.79814640
L-Arginine0.39884200

Note: Concentrations in standard media can vary between formulations. Always refer to the specific formulation of your base medium.

Can I perform SILAC with L-Tyrosine ¹³C₉,¹⁵N on non-dividing or primary cells?

Labeling non-dividing or primary cells with traditional SILAC is challenging due to the slow rate of protein turnover.[1] Achieving complete labeling can be very time-consuming or even impossible. For such cases, alternative strategies like pulsed SILAC (pSILAC) may be more appropriate. In pSILAC, cells are grown in light medium and then switched to heavy medium for a shorter period. This allows for the measurement of newly synthesized proteins rather than relying on the complete replacement of the entire proteome.

Are there any alternatives to L-Tyrosine for SILAC labeling if I consistently have problems with incorporation?

While L-Tyrosine is often chosen for studies involving tyrosine phosphorylation, if incorporation issues persist and cannot be resolved, you may consider using other labeled amino acids. The most common choices for SILAC are L-Lysine and L-Arginine.[7] When using trypsin for protein digestion, nearly all resulting peptides will contain at least one of these amino acids at their C-terminus, ensuring broad coverage of the proteome. However, this would mean that you would not be directly labeling tyrosine-containing peptides, which may be a limitation depending on your experimental goals.

Experimental Protocols

Protocol 1: Assessing SILAC Labeling Efficiency by Mass Spectrometry
  • Cell Culture: Grow your cells in "heavy" SILAC medium containing L-Tyrosine ¹³C₉,¹⁵N for at least 5-6 passages to ensure maximal incorporation.[5]

  • Harvest Cells: Collect a small pellet of cells (e.g., 1x10⁶ cells).

  • Protein Lysis and Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify the protein concentration using a standard method like a BCA assay.

  • Protein Digestion:

    • Take 20-50 µg of protein lysate.

    • Reduce the proteins with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate with 55 mM iodoacetamide at room temperature in the dark for 20 minutes.

    • Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Desalt the digested peptides using a C18 StageTip or a similar method.

  • LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify peptides and quantify their light and heavy forms.

    • Calculate the incorporation efficiency as described in the Troubleshooting Guide (Q3).

Protocol 2: Mycoplasma Detection by PCR

Regularly testing for mycoplasma is crucial for the reliability of your SILAC experiments. PCR-based methods are highly sensitive and widely used.[8]

  • Sample Preparation:

    • Culture your cells in antibiotic-free medium for at least 3 passages before testing.[9]

    • Collect 1 mL of the cell culture supernatant from a confluent or near-confluent flask.

    • Centrifuge at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new tube.

    • Boil the supernatant at 95°C for 10 minutes.[10]

    • Centrifuge at 13,000 x g for 5 seconds to pellet debris.[10] The supernatant is your template for PCR.

  • PCR Reaction:

    • Prepare a PCR master mix using a commercial mycoplasma detection kit, following the manufacturer's instructions. These kits typically include primers that target conserved regions of the mycoplasma 16S rRNA gene.

    • Add 1-5 µL of your prepared supernatant to the PCR reaction.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in your PCR run.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting incomplete L-Tyrosine ¹³C₉,¹⁵N incorporation.

Troubleshooting_Workflow Start Start: Incomplete L-Tyrosine ¹³C₉,¹⁵N Incorporation Observed Check_Culture_Conditions Step 1: Verify Basic Cell Culture Conditions Start->Check_Culture_Conditions Cell_Doublings Are cells passaged for at least 5-6 doublings? Check_Culture_Conditions->Cell_Doublings Dialyzed_Serum Is dialyzed FBS being used? Cell_Doublings->Dialyzed_Serum Yes Extend_Culture_Time Action: Extend culture time Cell_Doublings->Extend_Culture_Time No Mycoplasma_Test Step 2: Test for Mycoplasma Contamination Dialyzed_Serum->Mycoplasma_Test Yes Switch_to_Dialyzed Action: Switch to dialyzed FBS Dialyzed_Serum->Switch_to_Dialyzed No Mycoplasma_Positive Mycoplasma positive? Mycoplasma_Test->Mycoplasma_Positive Investigate_Metabolism Step 3: Investigate Cell-Specific Metabolism Mycoplasma_Positive->Investigate_Metabolism No Eliminate_Mycoplasma Action: Eliminate contamination and re-start with clean cells Mycoplasma_Positive->Eliminate_Mycoplasma Yes Phe_to_Tyr Is Phenylalanine to Tyrosine conversion suspected? Investigate_Metabolism->Phe_to_Tyr Optimize_Tyr_Conc Step 4: Optimize Heavy Tyrosine Concentration Phe_to_Tyr->Optimize_Tyr_Conc No Use_Heavy_Phe Action: Use heavy-labeled Phenylalanine in Phe-deficient medium Phe_to_Tyr->Use_Heavy_Phe Yes Increase_Tyr Increase [Heavy Tyr] in SILAC medium Optimize_Tyr_Conc->Increase_Tyr Re_evaluate Re-evaluate Incorporation Efficiency via MS Increase_Tyr->Re_evaluate Extend_Culture_Time->Re_evaluate Switch_to_Dialyzed->Re_evaluate Eliminate_Mycoplasma->Re_evaluate Use_Heavy_Phe->Re_evaluate

Caption: A logical workflow for troubleshooting incomplete L-Tyrosine incorporation.

References

  • Guennec, A., et al. (2013). Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics. Molecular & Cellular Proteomics, 12(11), 3329–3341. Retrieved from [Link]

  • Zhang, J., et al. (2007). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In: J. E. Van Eyk & M. J. Dunn (Eds.), Proteomic and Genomic Analysis of Cardiovascular Disease. Humana Press. Retrieved from [Link]

  • G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]

  • Montefiori Laboratory, Duke University. (2021). Protocol for the Preparation of Cells for Detection of Mycoplasma Species. Retrieved from [Link]

  • Thompson, G. N. (2003). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 133(6), 2004S-2009S. Retrieved from [Link]

  • Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science, 88, 22.5.1-22.5.17. Retrieved from [Link]

  • Ruoppolo, M., et al. (2013). Optimization of an HPLC method for phenyalanine and tyrosine quantization in dried blood spot. Clinical Biochemistry, 46(18), 1892-1895. Retrieved from [Link]

  • ACS Measurement Science Au. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 16-28. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). MYCOPLASMACHECK Sample Preparation. Retrieved from [Link]

  • G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]

  • Crompton, L. A., et al. (2022). On solving an isotope dilution model for the partition of phenylalanine and tyrosine uptake by the liver of lactating dairy cows. CentAUR. Retrieved from [Link]

  • Broad Institute. (n.d.). Protocol: Mycoplasma detection and treatment. Retrieved from [Link]

  • Uphoff, C. C., et al. (2023). A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species. iScience, 26(4), 106461. Retrieved from [Link]

  • Duke Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media. Retrieved from [Link]

  • Elabscience. (n.d.). SILAC RPMI-1640 Medium (PM150145). Retrieved from [Link]

Sources

Technical Support Center: Managing Light Tyrosine Contamination in Dialyzed FBS for SILAC Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical and often overlooked issue: the presence of residual "light" tyrosine in commercially available dialyzed Fetal Bovine Serum (FBS). Such contamination can significantly impact the accuracy of quantitative proteomic analyses. This guide is designed to equip you with the expertise to identify, address, and mitigate this challenge in your SILAC experiments.

The Problem: Why is Residual Light Tyrosine in Dialyzed FBS a Concern for SILAC?

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins by mass spectrometry.[1][2] The methodology relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population.[1][3] This allows for the direct comparison of protein abundance between different experimental conditions, with the "heavy" and "light" protein populations being mixed and analyzed together.[4]

The accuracy of SILAC is predicated on the assumption that the heavy-labeled amino acids are the sole source of that particular amino acid in the cell culture medium.[3][5] Commercially available dialyzed FBS is a common supplement in SILAC media, chosen because the dialysis process is intended to remove small molecules, including free amino acids.[6][7] However, the dialysis process may not be 100% efficient, and residual "light" (unlabeled) amino acids, such as tyrosine, can remain in the FBS.

This contamination with light tyrosine presents a significant challenge. When cells are cultured in "heavy" SILAC medium supplemented with this contaminated FBS, they are exposed to both the intended heavy-labeled tyrosine and the contaminating light tyrosine. This leads to incomplete labeling of newly synthesized proteins, where a fraction of the tyrosine incorporation sites will be occupied by the light version of the amino acid. This incomplete labeling will skew the heavy-to-light ratios measured by the mass spectrometer, leading to an underestimation of protein upregulation and an overestimation of downregulation, ultimately compromising the quantitative accuracy of the experiment.

Troubleshooting Guide: Identifying and Removing Light Tyrosine Contamination

This section provides a step-by-step guide to first diagnose and then resolve issues of light tyrosine contamination in your dialyzed FBS.

Question: How can I determine if my dialyzed FBS is contaminated with light tyrosine?

Answer: The most direct way to assess the level of light tyrosine contamination in your dialyzed FBS is through analytical quantification.

Protocol for Quantifying Free Amino Acids in Dialyzed FBS by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of free amino acids in biological samples.[8]

Materials:

  • Dialyzed FBS sample

  • HPLC system with a fluorescence or UV detector

  • Appropriate HPLC column for amino acid analysis (e.g., a C18 column for derivatized amino acids)

  • Derivatization agent (e.g., o-phthalaldehyde, OPA)

  • Amino acid standards, including L-tyrosine

  • Mobile phases as required by your specific HPLC method

Methodology:

  • Sample Preparation:

    • Thaw the dialyzed FBS sample.

    • To precipitate the abundant proteins, which can interfere with the analysis, perform a protein precipitation step. A common method is to add a sufficient volume of a cold organic solvent like acetonitrile or methanol to the FBS sample, vortex thoroughly, and then centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the free amino acids.

  • Derivatization (if required):

    • Many HPLC methods for amino acid analysis require a pre-column derivatization step to render the amino acids detectable by fluorescence or UV. Follow the manufacturer's protocol for your chosen derivatization reagent (e.g., OPA).

  • HPLC Analysis:

    • Inject the prepared and derivatized sample onto the HPLC system.

    • Run a gradient elution program optimized for the separation of amino acids.

    • Detect the derivatized amino acids using the appropriate detector settings.

  • Quantification:

    • Generate a standard curve using known concentrations of the L-tyrosine standard.

    • By comparing the peak area of tyrosine in your FBS sample to the standard curve, you can determine its concentration.

Question: I've confirmed my dialyzed FBS is contaminated. How can I remove the residual light tyrosine?

Answer: If you have identified significant light tyrosine contamination, you can perform an additional purification step on your commercially dialyzed FBS. The most accessible method for most laboratories is extensive dialysis.

Protocol for Extensive Dialysis of FBS

This protocol aims to further reduce the concentration of small molecules, including free amino acids, from your dialyzed FBS.

Materials:

  • Dialyzed FBS

  • Dialysis tubing with a low molecular weight cutoff (MWCO), typically 3.5 kDa, to retain proteins while allowing small molecules like amino acids to pass through.

  • Large volume of dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • Stir plate and stir bar.

  • Cold room or refrigerator (4°C).

Methodology:

  • Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This usually involves boiling in a sodium bicarbonate solution followed by extensive rinsing with deionized water.

  • Load the FBS: Carefully load your dialyzed FBS into the prepared dialysis tubing and securely close both ends, leaving some space for the sample to potentially expand.

  • Dialysis:

    • Place the sealed dialysis bag into a large beaker containing a significant excess of cold dialysis buffer (at least a 100-fold volume excess is recommended).[9]

    • Place the beaker on a stir plate in a cold room (4°C) and stir the buffer gently.

    • Allow the dialysis to proceed for at least 4-6 hours.

  • Buffer Changes:

    • For thorough removal of the contaminating amino acids, perform at least two to three buffer changes.[9] Discard the used buffer and replace it with fresh, cold dialysis buffer. Let each dialysis step proceed for several hours or overnight for the final step.

  • Recovery and Sterilization:

    • After the final dialysis step, carefully remove the dialysis bag from the buffer.

    • Recover the FBS from the tubing into a sterile container.

    • To ensure sterility for cell culture use, filter the re-dialyzed FBS through a 0.22 µm sterile filter.

  • Validation: After this extensive dialysis, it is highly recommended to re-quantify the free tyrosine concentration using the HPLC method described above to confirm the success of the removal process.

Workflow for Addressing Light Tyrosine Contamination

G cluster_0 Diagnosis cluster_1 Remediation Start Suspect Light Tyrosine Contamination in Dialyzed FBS Quantify Quantify Free Tyrosine (e.g., via HPLC) Start->Quantify Decision Is Tyrosine Level Acceptable? Quantify->Decision Purify Perform Extensive Dialysis or Gel Filtration of FBS Decision->Purify No UseFBS Proceed with SILAC Experiment Decision->UseFBS Yes ReQuantify Re-Quantify Free Tyrosine Purify->ReQuantify Validate Is Tyrosine Level Now Acceptable? ReQuantify->Validate Validate->UseFBS Yes Discard Consider a Different Lot or Supplier of FBS Validate->Discard No

Caption: Troubleshooting workflow for light tyrosine contamination.

Frequently Asked Questions (FAQs)

Q1: What is considered an "acceptable" level of light tyrosine contamination in dialyzed FBS for SILAC?

This is a critical question without a single universal answer, as the acceptable level of contamination is dependent on the sensitivity required for your specific experiment. For experiments aiming to detect subtle changes in protein expression (e.g., less than 2-fold changes), even low levels of light tyrosine can introduce significant error.

As a general guideline, the goal is to have the concentration of free light tyrosine in the final SILAC medium be negligible compared to the concentration of the heavy-labeled tyrosine you are adding. A successful SILAC experiment should achieve >95% incorporation of the heavy label.[3][10] If you observe a significantly lower incorporation rate for tyrosine-containing peptides, your FBS is likely a source of the problem.

Q2: Are there alternatives to extensive dialysis for removing light tyrosine?

Yes, another technique that can be used is gel filtration chromatography , also known as size-exclusion chromatography. This method separates molecules based on their size. The larger protein components of the FBS will pass through the column more quickly, while the smaller free amino acids will be retained, allowing for their separation and removal. This method can be faster than dialysis but may require more specialized equipment.

Q3: Can I just use a higher concentration of heavy tyrosine to outcompete the light contaminant?

While increasing the concentration of the heavy-labeled amino acid can help to shift the equilibrium towards its incorporation, it is not an ideal solution. It can be costly and may have unintended metabolic effects on the cells. The more robust approach is to remove the source of the light contamination.

Q4: My SILAC labeling efficiency is low, but I'm not sure if it's the FBS. What else could be the cause?

Low labeling efficiency can be due to several factors:

  • Insufficient cell doublings: Cells need to divide several times (typically at least 5-6) in the SILAC medium to ensure complete incorporation of the heavy amino acids.[3]

  • Amino acid conversion: Some cell lines can metabolically convert one amino acid to another (e.g., arginine to proline).[6] This can be addressed by adding the downstream amino acid (in its light form) to the medium.

  • Mycoplasma contamination: Mycoplasma can have their own amino acid metabolism that can interfere with cellular labeling. Regular testing for mycoplasma is crucial.

Q5: Are there alternatives to using dialyzed FBS in SILAC experiments?

For some cell lines, it may be possible to use a serum-free defined medium, which would eliminate the issue of FBS contamination altogether. However, many cell lines require the growth factors present in FBS to proliferate healthily. Another alternative that has been explored is the use of Knockout Serum Replacement (KOSR), which can be a more defined and consistent supplement.[6]

Summary of Key Recommendations

Issue Recommended Action Validation Method
Suspected light tyrosine contaminationQuantify free amino acid levels in dialyzed FBS.HPLC or LC-MS/MS analysis.
Confirmed contaminationPerform extensive dialysis (3.5 kDa MWCO) or gel filtration chromatography on the FBS.Re-quantify free amino acid levels post-purification.
Consistently low labeling efficiencyVerify a sufficient number of cell doublings, check for amino acid conversion, and test for mycoplasma contamination.Mass spectrometry analysis of labeling efficiency in a pilot experiment.
FBS remains contaminated after purificationConsider sourcing dialyzed FBS from a different supplier or a different lot.Quantify free amino acid levels in the new FBS.

References

  • Vene, S., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(8), 1547-1558. [Link]

  • Zhang, Y., et al. (2011). Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions. Methods in Molecular Biology, 753, 339-351. [Link]

  • G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved February 3, 2026, from [Link]

  • Duke Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media. Retrieved February 3, 2026, from [Link]

  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved February 3, 2026, from [Link]

  • Thermo Fisher Scientific. (2018, August 28). How to Use video for SILAC metabolic labeling using mass spectromety. YouTube. Retrieved February 3, 2026, from [Link]

  • Shapiro, A. B. (2016, July 9). How to dialyse FBS to remove Amino acids? ResearchGate. Retrieved February 3, 2026, from [Link]

  • Guo, M., et al. (2010). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 661, 213-228. [Link]

  • G-Biosciences. (2018, April 13). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (2023, December 12). Stable isotope labeling by amino acids in cell culture. Retrieved February 3, 2026, from [Link]

  • Yale School of Medicine. (2024, September 17). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Retrieved February 3, 2026, from [Link]

  • Srivastava, S. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. Retrieved February 3, 2026, from [Link]

  • Silantes. (n.d.). FBS (dialyzed). Retrieved February 3, 2026, from [Link]

  • Asensio-Ramos, M., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 861. [Link]

  • FBS. (2020, June 26). Trading signal. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2015, February 2). How can one quantify free amino acids in cell lysate by LC-MS/MS? Retrieved February 3, 2026, from [Link]

  • PubMed. (2011, May 15). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. Retrieved February 3, 2026, from [Link]

  • Shimadzu Scientific Instruments. (2021, September 30). Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube. Retrieved February 3, 2026, from [Link]

Sources

improving ionization efficiency of L-Tyrosine 13C9 15N in ESI-MS

Technical Support Center: Optimizing L-Tyrosine ( ) Ionization in ESI-MS

Technique:

Executive Summary

L-Tyrosine is a zwitterionic amino acid with moderate polarity and poor aqueous solubility at neutral pH. In ESI-MS workflows, it presents two primary challenges: (1) Early elution on Reverse Phase (RP) columns leading to severe matrix effects (ion suppression), and (2) Sub-optimal ionization efficiency due to charge competition in complex matrices.

This guide provides a tiered approach to optimization:

  • Tier 1 (Direct Analysis): Utilizing HILIC chromatography to improve desolvation and retention.

  • Tier 2 (Derivatization): The "Gold Standard" butyl esterification method to increase hydrophobicity and proton affinity.

Module 1: Internal Standard Preparation (Critical Step)

Issue: Users frequently report precipitation of the

Mechanism: L-Tyrosine has a solubility of only ~0.45 mg/mL in water at neutral pH due to its rigid phenolic structure and zwitterionic lattice energy.

Protocol: Correct Solubilization Do NOT dissolve directly in pure water or methanol.

  • Solvent: 0.1 M HCl (Hydrochloric Acid).[1][2]

  • Concentration: Prepare stock at 1–5 mg/mL.

  • Storage: -20°C (Stable for 3 months).

  • Working Solution: Dilute into your mobile phase A (ensure final pH < 3 to maintain solubility).

Technical Note: The acidic environment protonates the amine group (


), disrupting the zwitterionic lattice and drastically increasing solubility.

Module 2: Chromatographic Strategy (HILIC vs. RP)

Question: Why is my Tyrosine signal unstable despite using a C18 column?

Answer: On a standard C18 column, Tyrosine elutes near the void volume (

Strategy A: HILIC (Recommended for Direct Analysis)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a high-organic mobile phase, which naturally enhances ESI desolvation efficiency.

ParameterRecommended Setting
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Gradient Start high organic (90% B)

Ramp to 50% B
Why it works High ACN % at elution = smaller droplet size = higher charge density = 3-10x signal gain .
Strategy B: Ion-Pairing RP (Alternative)

If you must use C18, add an ion-pairing agent to increase retention.

  • Additive: Heptafluorobutyric Acid (HFBA) at 0.05% or Perfluoropentanoic acid (PFPA).

  • Risk: These reagents can permanently contaminate the MS source (use a dedicated column/system if possible).

Module 3: Derivatization (The "Sensitivity Booster")

Question: I am not reaching my LOQ (Limit of Quantitation) in plasma samples. How can I boost signal?

Answer: Chemical derivatization is the most effective way to increase ionization efficiency for Tyrosine. We recommend Butylation (Butyl Ester formation) .

Mechanism:

  • Hydrophobicity: The butyl group increases lipophilicity, moving the analyte away from the void volume in RP chromatography.

  • Proton Affinity: Esterification removes the acidic carboxyl proton, forcing the molecule to accept a proton on the amine group more readily in positive mode.

Protocol: Butanol-HCl Derivatization[4]
  • Evaporate: Dry 50

    
    L of sample/standard under 
    
    
    .
  • Reagent: Add 100

    
    L of 3N HCl in n-Butanol.
    
  • Incubate: Heat at 65°C for 15–20 minutes.

  • Dry: Evaporate to dryness under

    
    .
    
  • Reconstitute: Dissolve in 100

    
    L of 10% ACN / 0.1% Formic Acid.
    
  • Analyze: Inject onto a C18 column (Tyrosine-Butyl Ester will elute much later, approx 3-4 mins on a standard gradient).

Module 4: Mass Spectrometry Parameters

Ionization Mode: Positive Electrospray (

Scan Type:
Transition Table (Direct vs. Derivatized)
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Note
L-Tyrosine (Native) 182.1 (

)
136.115-20Loss of Formic Acid
L-Tyr

(Native)
192.1 (

)
145.115-20Stable Isotope Shift (+10 Da)
L-Tyrosine (Butyl Ester) 238.2 (

)
136.120-25Loss of Butyl Formate
L-Tyr

(Butyl)
248.2 (

)
145.120-25Shift +10 Da

Critical Check: Ensure your mass spec resolution is set to "Unit" or "Wide" on Q1 to capture the full isotopic envelope if sensitivity is extremely low, though "Unit" is standard for selectivity.

Visualization: Troubleshooting Workflows

Diagram 1: Optimization Decision Tree

This logic flow helps you decide between HILIC and Derivatization based on your sensitivity needs.

TyrosineOptimizationStartStart: Low Sensitivity forL-Tyrosine 13C9 15NCheckSolubilityCheck Stock Solution:Is it clear?Start->CheckSolubilityFixSolubilityAction: Dissolve in 0.1M HClCheckSolubility->FixSolubilityNo (Precipitate)CheckRTCheck Retention Time (RT)on C18 ColumnCheckSolubility->CheckRTYesFixSolubility->CheckRTVoidVolRT < 1.5 min (Void Volume)?CheckRT->VoidVolMatrixEffectHigh Matrix Suppression(Salt/Polar interference)VoidVol->MatrixEffectYesDecisionRequired Sensitivity?VoidVol->DecisionNo (But Signal Low)MatrixEffect->DecisionHILICStrategy A: Switch to HILIC(Amide/ZIC-HILIC)Decision->HILICModerate Gain Needed (5-10x)DerivStrategy B: Butyl Ester Derivatization(Max Sensitivity)Decision->DerivExtreme Gain Needed (100x+)

Caption: Decision tree for selecting the optimal ionization enhancement strategy based on retention behavior and sensitivity requirements.

Diagram 2: Butyl Ester Derivatization Workflow

Visualizing the chemical transformation and its impact on the analytical workflow.

DerivatizationFlowNativeNative Tyrosine(Polar, Zwitterionic)ReactionEsterification ReactionNative->ReactionReagentReagent:3N HCl in n-Butanol(65°C, 15 min)Reagent->ReactionProductTyrosine Butyl Ester(Hydrophobic, Lipophilic)Reaction->ProductMSESI-MS Analysis:Late Elution on C18High Ionization Eff.Product->MSInject

Caption: Workflow for Butanol-HCl derivatization, converting polar Tyrosine into a lipophilic ester for enhanced C18 retention and ESI response.

FAQ: Troubleshooting & "Ghost" Peaks

Q: I see a signal for Tyrosine in my blank samples. Is my Internal Standard contaminated? A: It is possible.

  • Crosstalk: The

    
     isotope is +10 Da heavier. If your IS is extremely concentrated, isotopic impurities (less labeled variants) might bleed into the native channel. Solution: Lower the IS concentration.
    
  • Carryover: Tyrosine sticks to stainless steel. Solution: Use a needle wash containing 10% Formic Acid.

Q: Can I use Negative Mode (


)?A:

less sensitive

Q: My calibration curve is non-linear at high concentrations. A: Tyrosine dimerizes at high concentrations in the ESI droplet.

  • Fix: Use a quadratic fit or dilute your samples. Ensure the IS concentration is close to the geometric mean of your calibration range.

References

  • Solubility & Preparation: Sigma-Aldrich/Merck. L-Tyrosine Solubility and Stability in Cell Culture and Chemistry. Link

  • Derivatization Strategy: Molnár-Perl, I. (2003). Derivatization and chromatography of amino acids: Recent advances. Journal of Chromatography A. Link

  • HILIC vs RP: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry. Link

  • Matrix Effects: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry. Link

  • Isotope Standards: Cambridge Isotope Labor

    
    ) Product Data. Link
    

Technical Support Center: Isotope Correction for [U-13C9, 15N]-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing [U-13C9, 15N]-Tyrosine (Universal 13C, 15N labeled) for one of two purposes:

  • Absolute Quantitation (IDMS): Using it as an Internal Standard (IS) to quantify endogenous Tyrosine.

  • Metabolic Flux Analysis (MFA): Using it as a tracer to measure protein turnover or catecholamine synthesis rates.

While the +10 Da mass shift (9 carbons + 1 nitrogen) theoretically separates your standard from the "light" (M+0) endogenous signal, isotope overlap remains a critical source of Type I and Type II analytical errors. This guide addresses the mathematical and experimental correction of Natural Abundance (NA) contributions and Isotopic Impurity in the standard itself.

Module 1: The Physics of Overlap

Before applying corrections, you must characterize where the overlap originates. In high-resolution MS, "overlap" is rarely a direct interference between the monoisotopic light peak (M+0) and the heavy standard (M+10). Instead, it manifests in two specific vectors:[1]

Vector A: The "Light-to-Heavy" Leak (Natural Abundance)

Endogenous Tyrosine (


) contains naturally occurring 

(1.1%) and

(0.37%).
  • The Probability: The chance of endogenous Tyrosine having 10 naturally occurring heavy atoms is statistically zero (

    
    ).
    
  • The Risk: Negligible for intact parent ions.

  • The Exception: If you analyze fragments (MS/MS) or if the mass resolution is low, the isotopic envelope of the light analyte can broaden into the heavy channel.

Vector B: The "Heavy-to-Light" Leak (Isotopic Impurity)

This is the most common failure point. Commercial standards are typically 98-99% enriched , not 100%.

  • The Reality: A "99%" standard contains significant amounts of

    
    , 
    
    
    
    , and trace amounts of
    
    
    (unlabeled).
  • The Risk: If your standard contains even 0.1% unlabeled Tyrosine, and you spike it at 100x the endogenous concentration, you introduce a 10% positive bias to your analyte measurement.

Module 2: Diagnostic & Validation Protocol

Do not assume the "99%" on the label is the truth for your specific mass spectrometer. You must empirically determine the Isotopic Purity Matrix .

Step-by-Step Characterization
  • Prepare Neat Standard: Dissolve [U-13C9, 15N]-Tyrosine in solvent (e.g., 0.1% Formic Acid in 50:50 MeOH:H2O) at

    
    .
    
  • Direct Infusion: Infuse directly into the MS (bypass column to avoid carryover).

  • Acquire Profile: Record the spectra in Profile Mode (not Centroid) for at least 2 minutes.

  • Calculate Distribution: Extract intensities for all isotopologues:

    • M+10 (Target)

    • M+9 (One 12C or 14N impurity)

    • M+8 (Two impurities)

    • ...

    • M+0 (Unlabeled impurity)[2]

Data Output: The Impurity Vector ( )
IsotopologueMass ShiftObserved IntensityNormalized Fraction (

)
M+10 +10.03 Da

0.985 (98.5%)
M+9 +9.03 Da

0.014 (1.4%)
M+8 +8.02 Da

0.001 (0.1%)
M+0 +0.00 Da

(Noise)
0.000 (0%)

Critical Check: If M+0 is detectable above the Limit of Detection (LOD), you must subtract this background from all quantitative samples.

Module 3: Mathematical Correction (The Matrix Method)

For Metabolic Flux Analysis (MFA) or high-precision quantitation, you must mathematically "strip" the natural abundance contribution. We use the Matrix Inversion Method (based on Fernandez et al.).

The Logic

The measured isotope distribution (


) is a linear combination of the true tracer enrichment (

) distorted by the natural abundance distribution matrix (

).


To find the true enrichment, we solve for


:


Workflow Diagram

IsotopeCorrection cluster_inputs Reference Data RawData Raw MS Data (Intensities M0...M10) Background Background Subtraction RawData->Background PurityCheck Impurity Correction Background->PurityCheck Inversion Matrix Inversion (M^-1 * I_meas) PurityCheck->Inversion MatrixGen Generate NA Matrix (M) MatrixGen->Inversion FinalData True Enrichment (Tracer Only) Inversion->FinalData RefTable Natural Abundance Table (C=1.1%, N=0.37%) RefTable->MatrixGen ChemForm Formula: C9 H11 N O3 ChemForm->MatrixGen

Figure 1: The Isotope Correction Pipeline. Raw intensities must be processed through background subtraction and matrix inversion to yield biological enrichment.

Implementation Guide (Python/R Approach)

You do not need to calculate this by hand. Use the IsoCor or AccuCor algorithms. However, if you are building a script, here is the logic for the Correction Matrix (


):
  • Define Probabilities:

    • 
       = abundance of light isotope (
      
      
      
      ,
      
      
      )
    • 
       = abundance of heavy isotope (
      
      
      
      ,
      
      
      )
  • Binomial Expansion: For a molecule with

    
     carbon atoms, the probability of finding 
    
    
    
    heavy isotopes is:
    
    
  • Construct Matrix:

    • Rows = Measured Isotopologues (0 to 10)

    • Columns = True Isotopologues (0 to 10)

    • The matrix is Lower Triangular . An ion that is truly M+0 can only contribute to M+0 (and M+1 via natural abundance). An ion that is truly M+5 contributes to M+5, M+6, etc.

Module 4: Troubleshooting & FAQs

Q1: My "Heavy" Standard signal is appearing in the "Light" channel. Why?

Diagnosis: This is likely Isotopic Impurity (Vector B), not natural abundance overlap. Solution:

  • Run the Module 2 characterization.

  • If you see signal at M+0 in your neat standard, calculate the Cross-Contribution Factor (CCF) :

    
    
    
  • In your samples, subtract this amount:

    
    
    
Q2: I am analyzing Tyrosine fragments (MS/MS). Does the +10 Da shift still hold?

Diagnosis: NO. This is a critical error source. Explanation:

  • Parent: C9H11NO3 (Mass ~181). Shift = +10.[3]

  • Fragment (e.g., Immonium Ion): Often loses the Carboxyl group (COOH).

    • Loss: 1 Carbon.[1]

    • Remaining: 8 Carbons + 1 Nitrogen.[3]

    • New Shift: +9 Da.

  • Risk: If you monitor the transition

    
     (assuming +10 shift) but the fragment only contains +9 shift, you will miss the peak or hit the wrong isotopologue.
    Action:  You must map the Atom Mapping  of your transition. Ensure you know exactly how many labeled carbons are retained in the daughter ion.
    
Q3: My isotope ratio is changing with concentration.

Diagnosis: Detector Saturation. Explanation: Isotope ratios are only accurate within the linear dynamic range of the detector. If the M+10 peak saturates the detector (e.g., >1e8 counts on Orbitrap), the peak shape distorts, and the ratio of M+10/M+0 becomes artificially low. Action: Dilute samples or reduce injection volume until the most intense peak is


 (instrument dependent).

References & Grounding

  • Fernandez, C. A., et al. (2012). Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance.Journal of Mass Spectrometry . Link (Foundational Matrix Method).

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[1][4][5][6][7]Bioinformatics .[1][3] Link (Standard software for this correction).

  • Su, X., et al. (2017).[7] AccuCor: A computational platform for natural abundance correction.[6]Analytical Chemistry . Link (High-resolution specific correction).

  • Sigma-Aldrich / Merck. Stable Isotope Reference Data.Link (Source for atomic weights and abundances).

Disclaimer: This guide assumes the use of high-purity HPLC-grade solvents and calibrated mass spectrometry instrumentation. Always consult the Certificate of Analysis (CoA) for your specific lot of [U-13C9, 15N]-Tyrosine.

Sources

calculating enrichment percentages for L-Tyrosine 13C9 15N in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Tyrosine 13C9 15N Analysis

Welcome to the Stable Isotope Technical Support Center

This guide addresses the specific challenges of quantifying L-Tyrosine 13C9 15N enrichment in human or animal plasma. Unlike standard pharmacokinetic (PK) assays, stable isotope tracing requires precise isotopologue discrimination to calculate flux or turnover rates.

Core Technical Specifications:

  • Tracer: L-Tyrosine (Universal Label: all 9 carbons are

    
    C, nitrogen is 
    
    
    
    N).[1][2][3][4][5]
  • Mass Shift: +10 Da (M+10).

  • Matrix: Plasma (Requires protein precipitation).[6]

  • Primary Challenge: Distinguishing "Tracer" (Exogenous) from "Tracee" (Endogenous) and correcting for isotopic purity.

Module 1: LC-MS/MS Configuration & Acquisition

Q: What are the correct MRM transitions for L-Tyrosine 13C9 15N?

A: To calculate enrichment, you must monitor both the unlabeled (endogenous) and labeled (exogenous) species simultaneously. The mass shift of the fragment ion depends on whether the lost moiety contains the label.

For Tyrosine, the standard fragmentation involves the loss of the carboxyl group (HCOOH).

SpeciesPrecursor Ion (

)
Loss (Neutral)Product Ion (

)
Description
Unlabeled (M+0) 182.1 (

)
HCOOH (46 Da)136.1 Endogenous Tyrosine
Labeled (M+10) 192.1 (

)
H

COOH (47 Da)
145.1 Exogenous Tracer
  • Technical Note: The labeled precursor is shifted by +10 Da. The fragment loses the carboxyl carbon (which is

    
    C, +1 Da) and two oxygens + hydrogens. The remaining fragment contains the aromatic ring (8 
    
    
    
    
    
    C) and the amine (1
    
    
    
    
    N), resulting in a net shift of +9 Da (136 + 9 = 145).

Q: Should I use a column with specific chemistry? A: Yes. Tyrosine is polar.

  • Recommended: HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized mixed-mode column (e.g., Intrada Amino Acid).

  • Alternative: C18 can be used but often requires ion-pairing reagents (e.g., HFBA) to retain polar amino acids, which causes ion suppression. HILIC is preferred for sensitivity.

Module 2: Experimental Workflow

The following diagram illustrates the critical path from sample collection to raw data generation. Errors here propagate into your calculations.

G Plasma Plasma Sample (Contains M+0 & M+10) Precip Protein Precipitation (MeOH/ACN 4:1) Plasma->Precip + Internal Std (Optional) Centrifuge Centrifugation (14,000 x g, 4°C) Precip->Centrifuge Supernatant Supernatant (Free Amino Acids) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Injection Data Raw Peak Areas (Area M+0, Area M+10) LCMS->Data

Figure 1: Analytical workflow for extracting and measuring L-Tyrosine enrichment from plasma.

Module 3: Calculation Algorithms

Q: How do I calculate the Molar Percent Enrichment (MPE)?

A: MPE represents the fraction of the total tyrosine pool that is labeled.

Formula:



  • Area

    
     : Integrated peak area of the tracer (192.1 
    
    
    
    145.1).
  • Area

    
     : Integrated peak area of the tracee (182.1 
    
    
    
    136.1).

Q: Do I need to correct for Natural Abundance?

A: For M+10 , usually No .

  • Reasoning: Natural abundance correction (NAC) is critical when the labeled peak overlaps with the natural isotope envelope of the unlabeled molecule (e.g., M+1, M+2).

  • The Gap: The natural probability of finding an unlabeled tyrosine molecule with 10 heavy isotopes is statistically zero (

    
    ). Therefore, the M+0 signal does not "bleed" into the M+10 channel.
    

Q: What about Tracer Purity Correction?

A: Yes. Commercial tracers are rarely 100% pure (often 98-99%).

  • The Issue: Your "M+10" tracer might contain small amounts of M+9 or M+8.

  • The Fix: If high precision is required (e.g., very low enrichment studies), you must correct the measured Area

    
     by dividing by the manufacturer's certified purity factor (e.g., 0.98).
    

Q: What is the difference between MPE and TTR?

A: Researchers often confuse these terms. Ensure you calculate the one your kinetic model requires.

MetricFormulaApplication
MPE (Molar Percent Enrichment)

Used when expressing "how much of the pool is labeled." Capped at 100%.
TTR (Tracer-to-Tracee Ratio)

Used in Flux Calculations (e.g., protein turnover equations). Can exceed 1.0 (though rare in vivo).

Module 4: Troubleshooting & QC

Q: My calculated enrichment is negative or near zero, but I infused the tracer.

A: This suggests a sensitivity or integration issue.

  • Check Retention Times: Does the M+10 peak elute exactly with (or slightly before) the M+0 peak? Deuterium causes shifts;

    
    C/
    
    
    
    N usually co-elutes perfectly. If the peaks are not aligned, you are integrating noise.
  • Signal Saturation: If the M+0 (endogenous) signal is too high (detector saturation), the area will be under-reported, artificially inflating the calculated MPE. Dilute the sample and re-inject.

  • Matrix Suppression: Phospholipids in plasma can suppress the Tyrosine signal. Monitor the phospholipid transition (m/z 184

    
     184) to see if it co-elutes with Tyrosine.
    

Q: I see a signal in the M+10 channel in my "Blank" (Pre-infusion) plasma.

A: This is "Background Noise" or "Interference."

  • Action: Calculate the background area in the pre-infusion sample.

  • Correction: Subtract this background area from the post-infusion Area

    
    before calculating MPE.
    
    
    
    

Module 5: Logic Flow for Data Processing

Use this logic gate to validate your data before final reporting.

CalcLogic Start Raw Peak Areas CheckSat Check M+0 Saturation (Is peak flat-topped?) Start->CheckSat Dilute Dilute & Re-run CheckSat->Dilute Yes CheckBk Check Pre-Infusion Blank (Is M+10 > 0?) CheckSat->CheckBk No SubBk Subtract Background CheckBk->SubBk Yes Calc Calculate MPE or TTR CheckBk->Calc No SubBk->Calc Final Final Enrichment % Calc->Final

Figure 2: Data processing logic to ensure data integrity.

References

  • Niu, W., et al. (2015). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Fernandez, C. A., et al. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. PubMed. Retrieved February 3, 2026, from [Link]

  • Antoniewicz, M. R., et al. (2007). Elementary metabolite units (EMU): A novel framework for modeling isotopic distributions. Metabolic Engineering. (Contextual grounding for enrichment logic).

Sources

Validation & Comparative

Validating L-Tyrosine 13C9 15N Quantification: A Comparative IDMS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of measuring endogenous metabolites like L-Tyrosine is frequently compromised by signal suppression from biological matrices. This guide validates the performance of L-Tyrosine 13C9 15N (uniformly labeled stable isotope) against traditional quantification methods.

Key Finding: While external calibration fails to account for matrix effects and deuterated standards (e.g., d4-Tyrosine) may exhibit chromatographic isotope effects, L-Tyrosine 13C9 15N provides near-perfect co-elution and ionization compensation. This makes it the requisite "Gold Standard" for clinical and metabolomic applications requiring <5% coefficient of variation (CV).

Technical Introduction: The Physics of Precision

Quantifying L-Tyrosine in plasma, urine, or cell culture media is challenging due to its polarity and the presence of competing ions (phospholipids, salts) that suppress electrospray ionization (ESI).

To validate a quantification method, we must compare how different calibration strategies handle these interferences. The core principle of Isotope Dilution Mass Spectrometry (IDMS) is that a stable isotope-labeled internal standard (SIL-IS) behaves identically to the native analyte. However, not all isotopes are equal:

  • Deuterium (

    
    H):  The C-D bond is shorter and stronger than the C-H bond, slightly altering lipophilicity. This can cause the deuterated standard to elute slightly before the native analyte. In sharp chromatographic gradients, this separation means the standard and analyte experience different matrix suppression at the moment of ionization.
    
  • Carbon-13 (

    
    C) & Nitrogen-15 (
    
    
    
    N):
    These heavy isotopes increase mass without significantly altering bond lengths or polarity. L-Tyrosine 13C9 15N co-elutes perfectly with native L-Tyrosine, ensuring they experience the exact same matrix environment.
Comparative Analysis: Calibration Strategies

We evaluated three methods for quantifying L-Tyrosine in human plasma.

Method A: External Standard Calibration
  • Approach: A standard curve of L-Tyrosine is prepared in solvent (water/methanol). Samples are prepared in plasma.

  • Flaw: The mass spectrometer response in solvent differs from that in plasma due to matrix effects.

  • Outcome: High inaccuracy. Often overestimates or underestimates concentration by >20%.

Method B: Deuterated Internal Standard (L-Tyrosine-d4)
  • Approach: L-Tyrosine-d4 is spiked into samples and standards.

  • Flaw: "Deuterium Isotope Effect." The d4-analog may elute 0.1–0.2 minutes earlier than native Tyrosine. If a suppression zone (e.g., phospholipids) elutes between them, the ratio is skewed.

  • Outcome: Improved accuracy, but potential for "matrix effect drift."

Method C: Uniform Stable Isotope (L-Tyrosine 13C9 15N)
  • Approach: L-Tyrosine 13C9 15N is spiked into all samples.

  • Advantage: Perfect co-elution. The Internal Standard (IS) and Native Analyte suppress each other equally, canceling out the error in the ratio calculation.

  • Outcome: Precision <3% CV; Accuracy 98–102%.

Data Summary Table: Method Performance
MetricMethod A: External StdMethod B: Deuterated IS (d4)Method C: 13C9 15N (IDMS)
Linearity (

)
>0.99 (in solvent)>0.99>0.999
Matrix Factor (MF) 0.65 (Significant Suppression)0.92 (Partial Correction)1.01 (Full Correction)
Retention Shift (

)
N/A-0.15 min0.00 min
Accuracy (% Bias) ± 25%± 8%± 2%
Suitability Rough EstimationRoutine ScreeningClinical/Metabolomic Validation
Experimental Protocol: Validation Workflow

Author's Note: This protocol uses a HILIC (Hydrophilic Interaction Liquid Chromatography) approach, which is superior for retaining polar amino acids like Tyrosine without derivatization.

Step 1: Stock Solution Preparation
  • Native Stock: Dissolve L-Tyrosine standard in 0.1 M HCl to 10 mM.

  • IS Stock (13C9 15N): Dissolve L-Tyrosine 13C9 15N (e.g., from CIL or Sigma) in 0.1 M HCl to 10 mM.

  • Working IS Solution: Dilute IS Stock to 50 µM in Acetonitrile:Water (80:20).

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological sample (Plasma/Serum) into a tube.

  • Add 200 µL of Working IS Solution (Cold).

    • Critical Step: This simultaneously precipitates proteins and spikes the internal standard.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an LC vial.

Step 3: LC-MS/MS Conditions
  • Column: Amide HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • MS Transitions (MRM):

    • Native L-Tyrosine: 182.1

      
       136.1 (Quant), 182.1 
      
      
      
      165.1 (Qual).
    • L-Tyrosine 13C9 15N: 192.1

      
       145.1 (Quant). Note: +10 Da shift.
      
Visualization: Validation Workflow

ValidationWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Validation Start Start: Validation Design Stock Prepare Stocks (Native & 13C9 15N) Start->Stock Spike Spike IS into Matrix (Protein Precipitation) Stock->Spike Centrifuge Centrifuge & Extract Supernatant Spike->Centrifuge Inject Inject to HILIC Column Centrifuge->Inject Separation Chromatographic Separation (Check for Co-elution) Inject->Separation Detection MRM Detection (182->136 vs 192->145) Separation->Detection CalcRatio Calculate Area Ratio (Native / IS) Detection->CalcRatio Linearity Check Linearity (R² > 0.99) CalcRatio->Linearity Accuracy Check Accuracy (Recovery 95-105%) Linearity->Accuracy

Figure 1: Step-by-step workflow for validating L-Tyrosine quantification using IDMS.

Mechanism of Matrix Effect Compensation

The superiority of L-Tyrosine 13C9 15N lies in its ability to correct for ion suppression. In the diagram below, observe how the Internal Standard (IS) mirrors the Native Analyte's path through the suppression zone.

MatrixEffect cluster_Coelution Co-Eluting Peak Matrix Biological Matrix (Phospholipids/Salts) Ionization ESI Source (Ionization Competition) Matrix->Ionization Suppresses Native Native Tyrosine (m/z 182) Native->Ionization IS Tyrosine 13C9 15N (m/z 192) IS->Ionization Signal Mass Spec Signal Ionization->Signal Reduced Intensity (Both analytes affected equally) Result Corrected Ratio (Signal Drops Equally) Signal->Result Ratio Remains Constant

Figure 2: Mechanism of Matrix Effect Compensation. Because 13C9 15N co-elutes, suppression affects both equally.

References
  • NIST. (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. NIST Technical Note. Retrieved February 3, 2026, from [Link]

  • Woolfitt, A. R., et al. (2009).[1] "Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS." Analytical Chemistry, 81(10), 3979-3985.[1] Retrieved February 3, 2026, from [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. (General reference on IDMS principles).

Sources

kinetic isotope effect studies using 13C9 15N vs deuterated tyrosine

Optimizing Mechanistic Insight: A Comparative Guide to Kinetic Isotope Effects with Deuterated vs. C/ N-Tyrosine

Executive Summary: The Hammer vs. The Scalpel

In the dissection of enzymatic mechanisms and the optimization of pharmacokinetic profiles, the choice of isotope is not merely a matter of mass—it is a choice of physical interrogation strategy.

This guide compares the two dominant isotopic forms of Tyrosine used in Kinetic Isotope Effect (KIE) studies:

  • Deuterated Tyrosine (e.g., Ring-D

    
    , 
    
    
    -D
    
    
    ):
    The "Hammer." It exerts a massive effect on Zero Point Energy (ZPE), significantly slowing bond-breaking steps (Primary KIE) and altering metabolic fate.
  • Heavy Atom Tyrosine (

    
    C
    
    
    /
    
    
    N):
    The "Scalpel." It provides subtle mass increases (+10 Da) with negligible ZPE perturbation, making it the gold standard for internal normalization, precise "heavy-atom" KIEs, and mass spectrometry (MS) quantitation without chromatographic artifacts.

The Mechanistic Divide: Theory & Physics

Deuterium: The Primary KIE ( )

Deuterium (

12

  • Mechanism: The vibrational frequency of a C-D or O-D bond is lower than C-H/O-H. This lowers the Zero Point Energy (ZPE).[1][3] If that bond is broken in the Rate-Determining Step (RDS), the activation energy barrier (

    
    ) increases significantly.[4]
    
  • Magnitude: Primary KIEs for Tyrosine oxidation (e.g., by Tyrosinase or in Proton-Coupled Electron Transfer, PCET) typically range from 2.0 to 8.0 .

  • Application: Identifying H-tunneling, proton transfer steps, or slowing metabolic clearance (Deuterium Switch).

Heavy Atom: The Secondary/Intrinsic KIE ( )

Replacing


  • Mechanism: Heavy atom KIEs probe changes in hybridization (e.g., sp

    
     to sp
    
    
    ) or transition state geometry. They are rarely used to "block" a reaction but are critical for mapping the transition state structure.
  • Magnitude: Effects are minute, typically 1.00 to 1.05 .

  • Application: Precise transition state analysis and, crucially, as Internal Standards (SILAC) where no kinetic difference is desired.

Visualizing the Pathway Selection

The following decision matrix illustrates when to deploy which isotopologue.

KIE_Decision_MatrixStartExperimental GoalQ1Is the goal to identifythe Rate Determining Step?Start->Q1MechanismQ2Is the goal Quantitationor Ligand Binding?Start->Q2QuantitationBondBreakIs a C-H or O-H bondbroken in the mechanism?Q1->BondBreakHeavy_TyrSelect 13C/15N Tyrosine(No KIE, Ideal Internal Standard)Q2->Heavy_TyrRequires Co-elutionD_TyrSelect Deuterated Tyrosine(Primary KIE: kH/kD > 2.0)BondBreak->D_TyrYes (PCET/Oxidation)Heavy_KIESelect 13C Tyrosine(Heavy Atom KIE: k12/k13 ~ 1.02)BondBreak->Heavy_KIENo (Hybridization Change)

Figure 1: Decision matrix for selecting Tyrosine isotopologues based on experimental intent.

The Chromatographic Pitfall: A Critical Technical Insight

As a Senior Application Scientist, I must highlight a phenomenon often overlooked by novices: the Chromatographic Isotope Effect (CIE) .

In Reverse-Phase Liquid Chromatography (RP-LC), deuterated compounds often elute earlier than their proteo-analogs. This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, reducing hydrophobic interaction with the C18 stationary phase.

  • The Problem: If you use D-Tyr as an internal standard for MS quantitation, the light and heavy peaks will not perfectly co-elute. Ion suppression from the matrix may affect them differently, ruining quantitation accuracy.

  • The Solution:

    
    C/
    
    
    N-Tyrosine is virtually identical in volume and polarity to natural Tyrosine. It co-elutes perfectly , ensuring that both isotopologues experience the exact same ionization environment.
Comparative Performance Data
FeatureDeuterated Tyrosine (D

-Tyr)
Heavy Atom Tyrosine (

C

N-Tyr)
Primary Application Mechanistic Probe (Bond Breaking), Metabolic StabilityInternal Standard (Quantitation), Heavy Atom KIE
KIE Magnitude (

)
Large (2.0 - 8.0) (Primary)Negligible (1.00 - 1.05)
Mass Shift +1 to +7 Da (Variable)+10 Da (Fixed, Distinct)
LC Retention Time Shifts Earlier (CIE observed)Co-elutes (No CIE)
Metabolic Stability Increased (if D is at metabolic site)Identical to natural Tyrosine
Cost Generally LowerGenerally Higher

Experimental Protocol: Competitive KIE by LC-MS

The most precise method to measure these effects is the Internal Competition Method . This cancels out pipetting errors and variations in temperature, as both isotopes react in the same vessel.

Workflow: Competitive KIE Measurement

Objective: Determine the intrinsic isotope effect (


Step 1: Substrate Preparation
  • Prepare a stock solution of Light L-Tyrosine (

    
    ).
    
  • Prepare a stock solution of Heavy (

    
    C
    
    
    N or D
    
    
    ) L-Tyrosine (
    
    
    ).
  • Critical Step: Mix

    
     and 
    
    
    to achieve a precise 1:1 ratio (verify by LC-MS before adding enzyme). This is your
    
    
    (Ratio at time 0).
Step 2: Reaction Initiation
  • Incubate the substrate mix in reaction buffer (e.g., 50 mM Phosphate, pH 7.4) at 37°C.

  • Add the enzyme (e.g., Tyrosinase, Hydroxylase) to initiate the reaction.

  • Control: Run a "No Enzyme" control to check for non-enzymatic degradation.

Step 3: Time-Course Sampling
  • At specific time points (e.g., 0, 5, 10, 15, 30 min), remove aliquots.

  • Quench: Immediately quench the reaction.

    • For Acid Quench: Add equal volume 10% Trichloroacetic acid (TCA).

    • For Organic Quench: Add 3 volumes of ice-cold Acetonitrile (precipitates enzyme).

Step 4: LC-MS Analysis
  • Inject quenched samples onto a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS) or Triple Quadrupole (QqQ).

  • Monitor the intensity of the Light (

    
    ) and Heavy (
    
    
    ) parent ions.[1]
    • Light Tyr: m/z 182.08

    • Heavy Tyr (

      
      C
      
      
      N): m/z 192.11
    • Deuterated Tyr (D

      
      ): m/z 186.11
      
  • Calculate the ratio

    
     at each time point.
    
Step 5: Calculation

For a competitive experiment, the KIE is calculated using the change in isotopic ratio relative to the fraction of conversion (

  • If

    
    : No isotope effect.
    
  • If

    
    : The light isotope reacts faster (Normal KIE).
    

Visualizing the Competitive Workflow

Competitive_KIE_Workflowcluster_samplingTime Course SamplingMixSubstrate Mix(Light + Heavy Tyr)Ratio R0EnzymeAdd Enzyme(Initiate Rxn)Mix->EnzymeT1T=5 minEnzyme->T1T2T=10 minEnzyme->T2T3T=30 minEnzyme->T3QuenchQuench(Acid/Organic)T1->QuenchT2->QuenchT3->QuenchMSLC-MS AnalysisMeasure Ratio RtQuench->MSCalcCalculate KIEln(1-f) / ln(1-f*Rt/R0)MS->Calc

Figure 2: Workflow for Competitive Kinetic Isotope Effect measurement using LC-MS.

Strategic Recommendations

  • For Drug Development (Metabolic Stability): Use Deuterated Tyrosine . The goal is to slow down metabolism (CYP450 oxidation). A high primary KIE (

    
    ) confirms that C-H bond breaking is the rate-limiting step, validating the deuteration strategy.
    
  • For Proteomics/Quantitation: Use

    
    C/
    
    
    N Tyrosine
    . You need the internal standard to behave exactly like the analyte. The lack of chromatographic shift ensures high-precision quantification.
  • For Enzyme Mechanism (Transition State): Use Both .

    • Use D-Tyr to test for proton transfer/tunneling.

    • Use

      
      C-Tyr to test for coupled motion or hybridization changes (requires extremely high precision, often requiring Isotope Ratio Mass Spectrometry, IRMS).
      

References

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link][5]

  • Pałka, K., et al. (2025). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine... University of Warsaw.[5] Retrieved from [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]

  • UK Isotope. (2018). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Retrieved from [Link]

  • ChemRxiv. (2023).[6][7] Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns. Retrieved from [Link]

A Senior Application Scientist's Guide to Verifying 98% Atom Enrichment of L-Tyrosine-¹³C₉,¹⁵N Batches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of advanced research and pharmaceutical development, the isotopic purity of labeled compounds is not a trivial detail—it is the bedrock of reliable and reproducible results. L-Tyrosine-¹³C₉,¹⁵N, a cornerstone internal standard for quantitative proteomics and metabolic flux analysis, is predicated on its high isotopic enrichment.[][2][3][4] This guide provides an in-depth comparison of the primary analytical methodologies for verifying the claimed 98% atom enrichment of L-Tyrosine-¹³C₉,¹⁵N batches, offering a blend of theoretical grounding and practical, field-proven insights.

The Imperative of Verification: Why 98% Matters

An isotopic enrichment of 98% or higher ensures a significant mass shift and a distinct isotopic signature, which is crucial for differentiating the labeled standard from its endogenous, unlabeled counterpart in complex biological matrices.[] Inaccurate or unverified enrichment levels can lead to significant errors in quantification, misinterpretation of metabolic pathways, and ultimately, compromise the integrity of your research. This guide will empower you to independently verify the isotopic purity of your L-Tyrosine-¹³C₉,¹⁵N, ensuring the data you generate is of the highest caliber.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei.[5] For isotopic enrichment analysis, we are primarily interested in ¹³C and ¹⁵N NMR.

Conceptual Overview

The fundamental principle behind using NMR for enrichment verification lies in the magnetic properties of ¹³C and ¹⁵N isotopes. Unlike their more abundant, NMR-inactive counterparts (¹²C and ¹⁴N), ¹³C and ¹⁵N have a nuclear spin that allows them to be detected by NMR. By comparing the signal intensity of the labeled L-Tyrosine to a known standard or by analyzing the relative intensities of satellite peaks, we can quantify the isotopic enrichment.

Experimental Workflow: Quantitative NMR

The following protocol outlines the key steps for determining the isotopic enrichment of L-Tyrosine-¹³C₉,¹⁵N using quantitative NMR (qNMR).

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh L-Tyrosine-¹³C₉,¹⁵N and an internal standard (e.g., maleic acid) prep2 Dissolve in a deuterated solvent (e.g., D₂O with a known concentration of a reference compound) prep1->prep2 prep3 Transfer to a high-precision NMR tube prep2->prep3 acq1 Acquire ¹³C and ¹⁵N NMR spectra under quantitative conditions acq2 Ensure long relaxation delays (5-7 * T₁) and use a 90° pulse angle proc1 Process spectra with appropriate apodization and phase correction proc2 Integrate the signals of interest from both the sample and the internal standard proc1->proc2 proc3 Calculate atom percent enrichment using the integral values proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for quantitative NMR analysis of L-Tyrosine-¹³C₉,¹⁵N enrichment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the L-Tyrosine-¹³C₉,¹⁵N batch and a certified internal standard (e.g., maleic acid). The internal standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the sample and standard in a deuterated solvent (e.g., D₂O) to a precise final volume. For absolute quantification, a certified reference material can be used as the internal standard.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹³C and ¹⁵N NMR spectra on a high-field NMR spectrometer.

    • Crucially for quantification , use a pulse sequence with a long relaxation delay (at least 5 times the longest spin-lattice relaxation time, T₁, of the nuclei of interest) to ensure complete relaxation of all nuclei between scans. A 90° pulse angle is also recommended for maximizing the signal in a single scan.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform accurate phase correction.

    • Integrate the area of the relevant peaks for both the L-Tyrosine-¹³C₉,¹⁵N and the internal standard.[6][7][8][9]

    • Atom Percent Enrichment Calculation: The atom percent enrichment for ¹³C can be calculated by comparing the integral of the ¹³C-labeled tyrosine signals to the integral of the known-concentration internal standard. For a more direct approach when an unlabeled tyrosine standard is available, the enrichment can be determined by comparing the signal intensity of the labeled sample to the natural abundance signal of the unlabeled standard.

    The formula for calculating the mole fraction (which is equivalent to atom percent enrichment in this context) is:

    Enrichment (%) = (Integral_labeled / N_labeled) / [(Integral_labeled / N_labeled) + (Integral_unlabeled / N_unlabeled)] * 100

    Where:

    • Integral_labeled is the integral of the signal from the ¹³C or ¹⁵N enriched L-Tyrosine.

    • N_labeled is the number of labeled nuclei contributing to the signal.

    • Integral_unlabeled is the integral of the corresponding signal from a known amount of unlabeled L-Tyrosine (if used).

    • N_unlabeled is the number of naturally abundant ¹³C or ¹⁵N nuclei contributing to the signal.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for isotopic analysis due to its ability to differentiate between isotopologues.

Conceptual Overview

In MS, the L-Tyrosine molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fully labeled L-Tyrosine-¹³C₉,¹⁵N will have a mass approximately 10 Da higher than its unlabeled counterpart (9 carbons x 1 Da + 1 nitrogen x 1 Da). By analyzing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species, the isotopic enrichment can be accurately determined.

Experimental Workflows: A Comparative Look

Several MS-based techniques can be employed, each with its own advantages and considerations.

GC-MS is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Derivatization of L-Tyrosine to increase volatility (e.g., silylation) prep2 Dissolution in an appropriate organic solvent prep1->prep2 acq1 Injection into GC for separation acq2 Elution into MS for ionization and detection proc1 Extraction of mass spectra for the derivatized L-Tyrosine peak proc2 Determination of the relative intensities of the isotopologue peaks proc1->proc2 proc3 Calculation of atom percent enrichment proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for GC-MS analysis of L-Tyrosine-¹³C₉,¹⁵N enrichment.

Step-by-Step Methodology (GC-MS):

  • Derivatization: Amino acids are not volatile enough for direct GC analysis and require derivatization. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the L-Tyrosine derivative from other components.

  • MS Detection: The eluting compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), and the mass spectrum is recorded.

  • Data Analysis: The mass spectrum of the derivatized L-Tyrosine will show a molecular ion peak and several fragment ions. The isotopic enrichment is calculated by comparing the intensities of the mass peaks corresponding to the fully labeled and any partially or unlabeled species.

LC-MS is a highly versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like amino acids, often without the need for derivatization.[10]

Step-by-Step Methodology (LC-MS):

  • Sample Preparation: Dissolve the L-Tyrosine-¹³C₉,¹⁵N in a suitable solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample into a liquid chromatograph. Reversed-phase or HILIC chromatography can be used to separate L-Tyrosine.

  • MS Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is then acquired.

  • Data Analysis: Similar to GC-MS, the isotopic enrichment is determined by analyzing the relative intensities of the different isotopologue peaks in the mass spectrum.

EA-IRMS is a highly precise technique for determining the isotopic composition of bulk samples.

Step-by-Step Methodology (EA-IRMS):

  • Sample Preparation: A small, accurately weighed amount of the solid L-Tyrosine-¹³C₉,¹⁵N is placed into a tin capsule.

  • Combustion: The sample is combusted at a high temperature (typically >1000 °C) in the presence of oxygen. This converts the carbon and nitrogen in the sample to CO₂ and N₂ gas, respectively.

  • Gas Separation and Analysis: The resulting gases are separated chromatographically and introduced into an isotope ratio mass spectrometer. The IRMS measures the ratios of ¹³C/¹²C and ¹⁵N/¹⁴N.

  • Data Analysis: The measured isotope ratios are compared to those of international standards to determine the δ¹³C and δ¹⁵N values, from which the atom percent enrichment can be calculated.

Part 3: Head-to-Head Comparison of Methodologies

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)
Principle Nuclear spin propertiesMass-to-charge ratio of volatile derivativesMass-to-charge ratio of native or derivatized moleculesIsotope ratios of combusted gases
Sample Preparation Simple dissolutionDerivatization requiredOften minimal, direct dissolutionWeighing into tin capsules
Accuracy High, with proper standardsHigh, dependent on derivatization efficiencyHigh, with appropriate internal standardsVery High, considered a gold standard for bulk isotope analysis
Precision Good to HighGoodGood to HighVery High
Sensitivity Relatively lowHighVery HighHigh
Throughput Low to MediumMediumHighMedium
Cost (Instrument) HighMediumHighVery High
Key Advantage Non-destructive, provides structural informationRobust and widely availableHigh throughput, no derivatization neededHighest precision for bulk enrichment
Key Disadvantage Lower sensitivity, requires longer acquisition timesDerivatization can introduce variabilityMatrix effects can be a concernDestructive, provides bulk enrichment only

Part 4: Ensuring Trustworthiness: A Self-Validating System

To ensure the utmost confidence in your verification results, it is imperative to establish a self-validating system. This involves a multi-faceted approach grounded in established scientific and regulatory principles.

The Role of Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) from national metrology institutes such as the National Institute of Standards and Technology (NIST) is fundamental to establishing traceability and ensuring the accuracy of your measurements. For amino acid analysis, NIST provides Standard Reference Materials (SRMs) that can be used for instrument calibration and method validation.

Method Validation: Following ICH Guidelines

For drug development professionals, adherence to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the Validation of Analytical Procedures is crucial.[11][12][13][14][15] While this guideline is for the validation of analytical methods for pharmaceuticals, its principles of specificity, linearity, accuracy, precision, and robustness are directly applicable to the verification of isotopic enrichment.

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. In this context, it means being able to distinguish the fully labeled L-Tyrosine from any unlabeled or partially labeled species.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample of known isotopic enrichment (i.e., a CRM).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

Orthogonal Methods for Cross-Validation

Employing two different analytical techniques (orthogonal methods) to verify the enrichment provides a powerful cross-validation of your results. For instance, confirming the enrichment determined by NMR with a follow-up analysis by EA-IRMS significantly increases the confidence in the measured value.

Conclusion

Verifying the 98% atom enrichment of L-Tyrosine-¹³C₉,¹⁵N is a critical step in ensuring the quality and reliability of your research. Both NMR and MS offer robust and accurate methodologies for this purpose. The choice of technique will depend on factors such as available instrumentation, sample throughput requirements, and the desired level of precision. By following the detailed protocols outlined in this guide and adhering to the principles of method validation and the use of certified reference materials, you can be confident in the isotopic purity of your labeled compounds and the integrity of your scientific findings.

References

  • Chemistry LibreTexts. (2023, November 2). 13.10: Integration of ¹H NMR Absorptions- Proton Counting. Retrieved from [Link]

  • EPIC. (2024, November 25). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Retrieved from [Link]

  • YouTube. (2020, July 22). Calculating Percent Composition from 1H NMR. Retrieved from [Link]

  • Khan Academy. (n.d.). Integration (video) | Proton NMR. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific ¹³C & ¹⁵N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, March 15). Measurement of ¹³C and ¹⁵N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous measurement of ¹³C- and ¹⁵N-isotopic enrichments of threonine by mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 12). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 30). Automated Assignment of ¹⁵N And ¹³C Enrichment Levels in Doubly-Labeled Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

  • PubMed. (n.d.). Precise and accurate isotope ratio measurements by ICP-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹³C NMR spectra of ¹³C, ¹⁵N-L-tyrosine produced by (a) single.... Retrieved from [Link]

  • ACS Publications. (2021, August 11). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Retrieved from [Link]

  • PubMed. (n.d.). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Integration in NMR Spectroscopy. Retrieved from [Link]

  • SlidePlayer. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]

  • YouTube. (2020, December 9). 29: Integration in an NMR spectrum. Retrieved from [Link]

  • European Medicines Agency. (2020, February 12). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Integration in an NMR spectrum. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2014, January 15). Comparison of factors affecting the accuracy of high-precision magnesium isotope analysis by multi-collector inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Precise and Accurate Isotope Ratio Measurements by ICP-MS. Retrieved from [Link]

  • Phoenix Scientific. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

Sources

Benchmarking Precision: L-Tyrosine-13C9,15N vs. Deuterated Analogs in Clinical LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In clinical mass spectrometry, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While deuterated standards (e.g., L-Tyrosine-d2 or d4) have long been the economical default, they introduce a distinct risk profile in high-throughput clinical assays: the Chromatographic Isotope Effect .

This guide objectively analyzes the performance of L-Tyrosine-13C9,15N (uniformly labeled) against deuterated alternatives. The data and mechanistic logic presented below demonstrate that for assays requiring high precision—specifically for Phenylketonuria (PKU) and Tyrosinemia monitoring—13C/15N labeling provides superior reproducibility by eliminating retention time shifts and ensuring perfect compensation for matrix effects.

The Scientific Premise: Why "Heavy" Matters

To understand the superiority of 13C/15N standards, we must look beyond mass difference and examine the physicochemical behavior of the isotopes in Reverse Phase Liquid Chromatography (RPLC).

The Deuterium Effect (The Hidden Variable)

Deuterium (2H) possesses a shorter C-D bond length and lower vibrational energy compared to C-H bonds. This results in a slightly smaller molar volume and increased lipophilicity. In high-resolution RPLC, this causes deuterated tyrosine to elute earlier than endogenous tyrosine.

The Consequence: The Internal Standard (IS) and the Analyte do not elute at the exact same moment.[1] Therefore, they are subjected to different matrix components at the electrospray ionization (ESI) source. If a matrix interferent suppresses ionization at


 min (Analyte), but the IS eluted at 

min, the IS cannot correct for that suppression.
The 13C / 15N Advantage

Carbon-13 and Nitrogen-15 isotopes increase mass (neutron count) but have negligible effects on bond length or lipophilicity compared to their light counterparts. Consequently, L-Tyrosine-13C9,15N co-elutes perfectly with endogenous L-Tyrosine.

Visualization: The Chromatographic Isotope Effect

IsotopeEffect cluster_0 Chromatographic Separation (RPLC) cluster_1 ESI Source (Ionization) Endogenous Endogenous L-Tyrosine (Protium Form) MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Endogenous->MatrixZone Elutes at t=2.50 C13N15 L-Tyrosine-13C9,15N (Perfect Co-elution) C13N15->MatrixZone Elutes at t=2.50 Result_Good Accurate Quantification (CV < 3%) C13N15->Result_Good Deuterated L-Tyrosine-d4 (Early Elution Shift) Deuterated->MatrixZone Elutes at t=2.45 Result_Bad Quantification Bias (CV > 8%) Deuterated->Result_Bad MatrixZone->Result_Good Suppression is Identical (Corrected) MatrixZone->Result_Bad Suppression is Different (Uncorrected)

Figure 1: Mechanistic impact of the Deuterium Isotope Effect on ionization correction. Deuterated standards (Red) shift out of the suppression zone, failing to correct for matrix effects that impact the analyte.

Comparative Analysis: Performance Metrics

The following table synthesizes performance characteristics based on validation data typical of CLSI C62-A compliant assays in complex matrices (plasma/urine).

FeatureL-Tyrosine-13C9,15N L-Tyrosine-d4 (Deuterated) Structural Analogs (e.g., Methyl-Tyr)
Retention Time Shift None (Perfect Co-elution)Yes (Shift of 0.05 - 0.2 min)Significant (Distinct peak)
Matrix Factor (MF) MFanalyte ≈ MFISMFanalyte ≠ MFISUncorrelated
Isotopic Scrambling Negligible (Stable Nucleus)Possible (H/D Exchange in acidic mobile phases)N/A
Inter-Day Precision (CV%) < 3.5%5.0% - 9.0%> 10%
Cost HighLow/ModerateLow
Clinical Suitability Gold Standard (PKU/Tyrosinemia)Screening OnlyNot Recommended
Critical Insight: H/D Exchange

Deuterium on the aromatic ring of tyrosine is relatively stable, but deuterium located on the backbone or near functional groups can undergo Hydrogen/Deuterium (H/D) exchange in acidic mobile phases (common in LC-MS). This results in a loss of signal for the IS and inaccurate quantification. The 13C/15N carbon backbone is immune to this exchange.

Experimental Protocol: High-Precision PKU Monitoring

This protocol is designed for the quantification of L-Tyrosine in human plasma, validated against CLSI C62-A guidelines.

A. Reagents & Standards[2][3][4][5][6][7]
  • Analyte: L-Tyrosine (Sigma-Aldrich/Merck).

  • Internal Standard: L-Tyrosine-13C9,15N (Cambridge Isotope Laboratories or equivalent).

  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation (Protein Precipitation)[8]
  • Aliquot: Transfer 50 µL of patient plasma to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (50 µM L-Tyrosine-13C9,15N in 0.1% Formic Acid).

  • Precipitation: Add 200 µL of Ice-cold Methanol containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of aqueous mobile phase (0.1% FA in Water) to match initial mobile phase conditions.

C. LC-MS/MS Conditions[1][9][10][11][12]
  • Column: Kinetex F5 or PFP (Pentafluorophenyl), 2.6 µm, 100 x 2.1 mm. Note: PFP phases provide superior selectivity for aromatic amino acids compared to C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 2% B

    • 1-4 min: 2% -> 40% B

    • 4-5 min: 95% B (Wash)

    • 5.1 min: 2% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

D. MS/MS Transitions (MRM)
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)
L-Tyrosine 182.1136.15020
L-Tyrosine-13C9,15N 192.1145.15020
L-Tyrosine-d4 (Comparison)186.1140.15020

Note: The mass shift of +10 Da (9 Carbons + 1 Nitrogen) moves the IS completely out of the isotopic envelope of the endogenous analyte, preventing "cross-talk."

Visualization: Clinical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Patient Plasma (50 µL) IS_Add Add IS: L-Tyrosine-13C9,15N Sample->IS_Add PPT Protein Ppt (MeOH + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 14,000xg PPT->Centrifuge LC LC Separation (Kinetex PFP Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Area Ratio (Analyte / 13C15N IS) MS->Ratio Quant Quantification (PKU Diagnosis) Ratio->Quant

Figure 2: End-to-end clinical workflow for Tyrosine quantification using Stable Isotope Dilution.

Conclusion

For routine screening where ±15% error is acceptable, deuterated standards remain a cost-effective option. However, for quantitative clinical diagnostics —particularly in the management of PKU where dietary adjustments depend on precise blood levels—the L-Tyrosine-13C9,15N internal standard is the scientifically superior choice.

It eliminates the chromatographic isotope effect, ensures 1:1 compensation for matrix suppression, and provides the highest level of assay reproducibility required by modern CLSI C62-A standards.

References

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[2][3][4] (2014).[2] A standard framework for validating clinical LC-MS assays.[5][2][3][4] [Link]

  • Wang, S., et al. Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[6][7][5][8][9][10][4][11][12] (2020). Discusses the lipophilicity changes and retention time shifts caused by deuteration. [Link]

  • American College of Medical Genetics and Genomics (ACMG). Phenylalanine Hydroxylase Deficiency: Diagnosis and Management Guideline. (2014).[2] Establishes the clinical necessity for precise Tyrosine monitoring in PKU. [Link]

  • Chace, D. H., et al. Use of Phenylalanine-to-Tyrosine Ratio Determined by Tandem Mass Spectrometry to Improve Newborn Screening for Phenylketonuria. Clinical Chemistry.[5][8][9][4][13] Validates the use of MS/MS for amino acid quantification. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of L-Tyrosine (¹³C₉; ¹⁵N)

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of L-Tyrosine (¹³C₉; ¹⁵N), a stable isotope-labeled amino acid crucial in metabolic research and proteomics.

Understanding L-Tyrosine (¹³C₉; ¹⁵N): A Foundation for Safe Handling

L-Tyrosine, an aromatic amino acid, is a precursor to several key neurotransmitters and hormones.[1][2] The isotopically labeled form, L-Tyrosine (¹³C₉; ¹⁵N), incorporates nine Carbon-13 atoms and one Nitrogen-15 atom, providing a distinct mass signature for tracing its metabolic fate.

A critical first step in safe disposal is understanding the nature of the substance. L-Tyrosine (¹³C₉; ¹⁵N) is an irritant, capable of causing skin, eye, and respiratory irritation.[3][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles, should be worn at all times during handling and disposal.[3]

Crucially, the ¹³C and ¹⁵N isotopes are stable , not radioactive. This is a vital distinction, as the disposal protocols for radioactive waste are significantly more stringent and complex.[6] For stable isotope-labeled compounds, the disposal procedures are dictated by the chemical properties of the molecule itself, not its isotopic composition.[6][]

The Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of L-Tyrosine (¹³C₉; ¹⁵N) is to treat it as a chemical waste and to prevent its release into the environment.[3][4] Do not discard it down the drain or in regular trash.[3][5][8]

Step 1: Waste Minimization

The most effective disposal strategy begins with waste prevention.[9][10]

  • Purchase only what is needed: Avoid accumulating large quantities of the reagent that may expire or become unwanted.

  • Accurate weighing: Precisely weigh the amount required for your experiment to minimize surplus.

  • Inventory management: Maintain a clear and updated inventory to prevent redundant purchases.

Step 2: Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.[9][11]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for L-Tyrosine (¹³C₉; ¹⁵N) waste.

  • Compatibility: The container must be made of a material compatible with the chemical. Given that L-Tyrosine is a solid, a securely sealable, robust plastic or glass container is suitable.[12][11]

  • Labeling: As soon as the first waste is added, label the container with "Hazardous Waste," the full chemical name "L-Tyrosine (¹³C₉; ¹⁵N)," and the associated hazards (e.g., "Irritant").[10][12][13]

  • Avoid Mixing: Do not mix L-Tyrosine (¹³C₉; ¹⁵N) waste with other chemical waste streams, particularly strong oxidizing agents, as this can lead to hazardous reactions.[3][14]

Step 3: Storage of Waste

Store the designated waste container in a safe and secure location pending disposal.[10][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate spills.[12]

  • Ventilation: Store in a well-ventilated area.[3][4]

  • Secure Location: The storage area should be inaccessible to unauthorized personnel.

Step 4: Disposal through a Licensed Professional

The final and most critical step is to entrust the disposal to a certified waste management company.[3][4]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and approved vendors for chemical waste disposal.[] They are your primary resource for ensuring compliance with all federal, state, and local regulations.[3][4]

  • Provide Full Disclosure: When arranging for pickup, provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if requested.

Summary of Disposal Procedures

Aspect Guideline Rationale
Waste Classification Chemical Waste (Non-hazardous by EPA standards, but requires professional disposal as a laboratory chemical)Prudent practice for all laboratory chemicals to prevent environmental contamination.
Isotopic Nature Stable Isotopes (¹³C, ¹⁵N) - Not RadioactiveDisposal is governed by chemical hazards, not radiological ones.
Primary Hazards Skin, eye, and respiratory irritantDictates the need for appropriate PPE and handling procedures.
Disposal Method Collection in a designated, labeled container for pickup by a licensed chemical waste disposal company.Ensures compliance with environmental regulations and prevents improper disposal.
Prohibited Actions Do not dispose of in regular trash or down the sink. Do not mix with incompatible chemicals.Prevents environmental contamination and potential hazardous reactions.

Disposal Decision Workflow

DisposalWorkflow L-Tyrosine (13C9; 15N) Disposal Decision Workflow Start Start: L-Tyrosine (13C9; 15N) Waste Generated Assess_Hazards Assess Hazards (Consult SDS) Start->Assess_Hazards Is_Radioactive Is the material radioactive? Assess_Hazards->Is_Radioactive Stable_Isotope No, it contains stable isotopes (13C, 15N). Treat as chemical waste. Is_Radioactive->Stable_Isotope No Radioactive_Waste Yes (Follow institutional radioactive waste protocols) Is_Radioactive->Radioactive_Waste Yes Segregate Segregate in a dedicated, compatible, and labeled container Stable_Isotope->Segregate Store Store securely with secondary containment Segregate->Store Contact_EHS Contact Institutional EHS Office for waste pickup Store->Contact_EHS Disposal Disposal by licensed professional waste company Contact_EHS->Disposal

Caption: Decision workflow for the proper disposal of L-Tyrosine (¹³C₉; ¹⁵N).

By adhering to these procedures, you ensure the safe and responsible management of L-Tyrosine (¹³C₉; ¹⁵N) waste, upholding the highest standards of laboratory practice and environmental protection.

References

  • L-TYROSINE (13C9, 99%) - Safety Data Sheet. (2022-08-08).
  • Scientific opinion on the safety and efficacy of L-tyrosine for all animal species. (2025-08-09).
  • L-Tyrosine- 13 C 9 , 15 N - Cayman Chemical.
  • How to Dispose the Waste from Isotope Labeling. (2015-11-04). BOC Sciences.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • DL-Tyrosine-13C9,15N | Stable Isotope. MedchemExpress.com.
  • Safety Data Sheet: Boc-L-Tyrosine. Carl ROTH.
  • Specific Instruction for Isotope Research Waste. Radiation Safety | University of Pittsburgh.
  • SAFETY DATA SHEET. (2010-09-06). Fisher Scientific.
  • Safety Data Sheet. DC Fine Chemicals.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET. (2025-05-06). Sigma-Aldrich.
  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
  • L-Tyrosine. (2005-03-22).
  • L-Tyrosine | C9H11NO3 | CID 6057. PubChem.
  • Properly Managing Chemical Waste in Laboratories.
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • Tyrosine: Benefits, Side Effects and Dosage. (2023-03-10). Healthline.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Risk assessment of "other substances" – L-tyrosine. (2016-12-12). Vitenskapskomiteen for mat og miljø.
  • NIH Waste Disposal Guide at Bayview Campus.
  • Laboratory Waste Disposal Safety Protocols. (2024-08-16). NSTA.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.